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  • Product: Z-LEU-LEU-OH
  • CAS: 7801-71-0

Core Science & Biosynthesis

Foundational

Mechanistic Paradigms of Z-Leu-Leu-OH in Protease Modulation: From Allosteric Activation to Pharmacophoric Scaffold

Executive Summary In the landscape of protease biochemistry and drug development, Z-Leu-Leu-OH (Benzyloxycarbonyl-L-Leucyl-L-Leucine) occupies a unique, dual-faceted role. Rather than acting as a standalone traditional i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of protease biochemistry and drug development, Z-Leu-Leu-OH (Benzyloxycarbonyl-L-Leucyl-L-Leucine) occupies a unique, dual-faceted role. Rather than acting as a standalone traditional inhibitor, its mechanism of action is highly context-dependent. In bacterial systems, specifically Mycobacterium tuberculosis (Mtb), it functions as an allosteric activator that forces the ClpP1P2 protease into a catalytically active state[1]. Conversely, in eukaryotic systems, Z-Leu-Leu-OH serves as a critical pharmacophoric scaffold (educt) . It provides the essential spatial and hydrophobic geometry required to target the S2 and S3 pockets of the 20S proteasome, acting as the foundational building block for synthesizing potent, mechanism-based covalent inhibitors[2].

This whitepaper dissects the causality behind these divergent mechanisms, providing validated experimental workflows and structural insights for researchers leveraging Z-Leu-Leu-OH in protease targeting.

The Structural Logic of Z-Leu-Leu-OH

The utility of Z-Leu-Leu-OH stems from its precise biochemical architecture:

  • The "Z" (Benzyloxycarbonyl) Cap: Provides steric bulk and lipophilicity. This N-terminal protecting group mimics the natural protein backbone while shielding the peptide from degradation by ubiquitous aminopeptidases.

  • The Di-Leucine Motif: The aliphatic isobutyl side chains of the leucine residues exhibit exceptionally high affinity for deep, hydrophobic binding pockets (such as the S2 and S3 subsites of chymotrypsin-like proteases).

  • The C-Terminal Carboxyl (-OH): In its native state, it can interact with allosteric sites (as seen in ClpP1P2). When utilized in chemical synthesis, this free acid is the functional handle for coupling electrophilic "warheads"[3].

Mechanism I: Allosteric Activation of Mycobacterial ClpP1P2

Causality and Mechanism of Action

The ClpP1P2 protease complex is essential for the survival of Mycobacterium tuberculosis. Unlike homologous proteases in other bacteria, Mtb ClpP1P2 is entirely inactive in its apo state, existing as unstable monomers or disorganized rings.

Z-Leu-Leu-OH acts as an obligate allosteric modulator[4]. The dipeptide binds near the active sites of the proteolytic particle. This binding event is thermodynamically critical: it induces a conformational shift that stabilizes the functional tetradecameric double-ring structure[1]. By locking the complex into this active conformation, the catalytic serine triads are perfectly aligned, switching the enzyme from an inert state to one capable of processive protein degradation[1].

Visualizing the Activation Pathway

ClpP1P2_Activation Inactive Inactive ClpP1/ClpP2 Monomers ZLL Z-Leu-Leu-OH Binding Inactive->ZLL Allosteric site interaction ConformationalChange Conformational Stabilization ZLL->ConformationalChange Induces structural shift ActiveComplex Active ClpP1P2 Double-Ring ConformationalChange->ActiveComplex Oligomerization Degradation Target Protein Degradation ActiveComplex->Degradation Proteolytic cleavage

Allosteric activation of M. tuberculosis ClpP1P2 by Z-Leu-Leu-OH.

Experimental Protocol: In Vitro ClpP1P2 Activation Assay

Self-Validating System: This protocol utilizes a strict apo-enzyme negative control to prove that substrate cleavage is entirely causal to the presence of the Z-Leu-Leu-OH allosteric modulator.

  • Reagent Preparation: Purify recombinant Mtb ClpP1 and ClpP2 monomers. Prepare a 100 mM stock of Z-Leu-Leu-OH in anhydrous DMSO.

  • Complex Assembly: Combine ClpP1 and ClpP2 at equimolar concentrations (typically 1–2 μM) in an assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 5% glycerol). Causality: Equimolar stoichiometry is strictly required because the functional core is a hetero-oligomeric (ClpP1)₇-(ClpP2)₇ double ring[4].

  • Allosteric Priming: Add Z-Leu-Leu-OH to a final concentration of 4–5 mM. Incubate at 25°C for 30 minutes. Causality: This pre-incubation provides the necessary activation energy and time for the monomers to physically assemble into the stable tetradecamer[5].

  • Kinetic Validation: Introduce a fluorogenic peptide substrate (e.g., Suc-LY-AMC). Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm). The assay is validated when the Z-Leu-Leu-OH treated sample exhibits a linear cleavage rate, while the DMSO-only control remains at a flat baseline, proving the apo-state is inactive.

Mechanism II: Pharmacophoric Scaffold for 20S Proteasome Inhibitors

Causality and Mechanism of Action

In eukaryotic drug design, Z-Leu-Leu-OH is not an activator; it is the critical targeting vector used to synthesize mechanism-based protease inhibitors[2]. The eukaryotic 20S proteasome features a chymotrypsin-like (ChT-L) catalytic site located on the β5 subunit, which preferentially cleaves peptide bonds following large, hydrophobic residues.

Z-Leu-Leu-OH acts as a "molecular key." The di-leucine aliphatic side chains perfectly occupy the S2 and S3 hydrophobic pockets of the β5 subunit[3]. When chemists couple Z-Leu-Leu-OH to a C-terminal electrophilic warhead (such as an aldehyde to create MG-132, or an α-ketoamide), the Z-Leu-Leu moiety anchors the molecule in the active site. This anchoring precisely positions the warhead to undergo a nucleophilic attack by the hydroxyl group of the proteasome's catalytic N-terminal Threonine (Thr1)[6]. The result is a stable hemiacetal or covalent adduct that blocks the active site, effectively inhibiting the proteasome[6].

Visualizing the Inhibition Workflow

Proteasome_Inhibition ZLL_Educt Z-Leu-Leu-OH (Pharmacophore) Coupling Peptide Coupling (+ Warhead) ZLL_Educt->Coupling Chemical synthesis Inhibitor Z-Leu-Leu-X-Warhead Coupling->Inhibitor Yields active inhibitor Binding S2/S3 Pocket Binding Inhibitor->Binding Targets β5 subunit Covalent Thr1 Covalent Adduct Binding->Covalent Irreversible/Reversible block

Workflow of Z-Leu-Leu-OH as a pharmacophore in proteasome inhibitor design.

Experimental Protocol: Synthesis and Validation of Z-Leu-Leu-Based Inhibitors

Self-Validating System: This workflow validates both the chemical integrity of the synthesized inhibitor and its biological specificity for the β5 subunit over the β1/β2 subunits.

  • Peptide Coupling: React the Z-Leu-Leu-OH educt with a C-terminal amino acid derivative bearing a warhead precursor (e.g., an α-hydroxyamide) using HATU and DIPEA in DMF[2]. Causality: HATU is chosen to ensure highly efficient amide bond formation while minimizing the racemization of the stereocenters.

  • Warhead Oxidation & Purification: If utilizing an α-ketoamide design, oxidize the intermediate using 2-iodoxybenzoic acid[2]. Purify via preparative HPLC and verify via ESI-MS. Causality: Unreacted Z-Leu-Leu-OH must be completely removed, as it would competitively bind the S2/S3 pockets without inhibiting the enzyme, confounding the IC₅₀ data.

  • Proteasome Incubation: Pre-incubate purified 20S proteasome with the synthesized inhibitor (0.01–100 μM) for 30 minutes in activity buffer[2]. Causality: Time-dependent pre-incubation is strictly required for the electrophilic warhead to form a covalent adduct with the Thr1 residue[6].

  • Subunit-Specific Assay: Add the fluorogenic substrate Suc-LLVY-AMC (specific for β5 ChT-L activity) and measure fluorescence. Validation Step: Run a parallel assay using Boc-LRR-AMC (specific for β2 trypsin-like activity). A massive drop in fluorescence for the β5 assay, but not the β2 assay, validates that the Z-Leu-Leu moiety successfully directed the inhibitor to the intended target[3].

Quantitative Data: Activity and Inhibition Metrics

The following table summarizes the divergent quantitative effects of Z-Leu-Leu-OH and its direct derivatives across different protease targets.

Compound / ModulatorTarget EnzymeMechanism of ActionPrimary Activity MetricSpecificity / Notes
Z-Leu-Leu-OH Mtb ClpP1P2Allosteric ActivatorMax Activation at 4–5 mMStabilizes the active double-ring conformation[5].
Bz-Leu-Leu-OH Mtb ClpP1P2Allosteric ActivatorMax Activation at 1–4 mMSubstitution of Z with Bz yields ~3x higher potency[5].
MG-132 (Z-LLL-CHO) Eukaryotic 20S ProteasomeReversible Covalent InhibitorIC₅₀ ≈ 100 nMHemiacetal formation at Thr1; highly specific for β5 subunit[6].
Z-LL-Naphthyl-Ketoamide Eukaryotic 20S ProteasomeReversible Covalent InhibitorIC₅₀ ≈ 7 nMAdvanced derivative showing nanomolar potency for the ChT-L site[2].

References

  • [2] Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC. Source: nih.gov. URL:

  • [1] Role and Regulation of Clp Proteases: A Target against Gram-Positive Bacteria - MDPI. Source: mdpi.com. URL:

  • [4] The Mycobacterium tuberculosis ClpP1P2 Protease Interacts Asymmetrically with Its ATPase Partners ClpX and ClpC1 - PMC. Source: nih.gov. URL:

  • [3] Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors | ACS Medicinal Chemistry Letters. Source: acs.org. URL:

  • [6] Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC. Source: nih.gov. URL:

  • [5] Activation Mechanism and Structural Assembly of the Mycobacterium tuberculosis ClpP1P2 Protease and Its Associated ATPases - bioRxiv. Source: biorxiv.org. URL:

Sources

Exploratory

Technical Whitepaper: Z-Leu-Leu-OH – Structural Characterization and Application in Proteasome Inhibitor Synthesis

Executive Summary As a Senior Application Scientist in peptide chemistry and targeted therapeutics, I frequently encounter the challenge of designing molecules that can seamlessly cross cellular membranes while maintaini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry and targeted therapeutics, I frequently encounter the challenge of designing molecules that can seamlessly cross cellular membranes while maintaining high target specificity. Z-Leu-Leu-OH (N-Carbobenzoxy-L-leucyl-L-leucine) serves as a foundational dipeptide educt in the synthesis of advanced proteasome inhibitors. This whitepaper provides an in-depth technical analysis of its structural ontology, its mechanistic role in drug design, and a self-validating synthetic protocol for its integration into complex macromolecular inhibitors like MG-132 and α-ketoamide derivatives.

Chemical Identity and Structural Ontology

To engineer effective therapeutics, one must first understand the quantitative and structural parameters of the building blocks. Z-Leu-Leu-OH is a highly stable, lipophilic dipeptide derivative[1].

Quantitative Chemical Properties

The following table summarizes the critical physiochemical data required for stoichiometric calculations and analytical validation[1],[2].

PropertyValueAnalytical Significance
Chemical Name N-Carbobenzoxy-L-leucyl-L-leucineDefines the exact stereochemistry (L,L) required for biological activity.
CAS Number 7801-71-0Primary identifier for reagent sourcing and safety data.
Molecular Formula C20H30N2O5Used to calculate exact isotopic distributions in MS.
Molecular Weight 378.47 g/mol Critical for precise molarity calculations in coupling reactions.
Monoisotopic Mass 378.2155 DaTarget mass for high-resolution LC-MS validation.
Appearance White PowderVisual indicator of bulk purity prior to solvation.
Causality of Structural Elements in Drug Design

The architecture of Z-Leu-Leu-OH is not arbitrary; every functional group serves a specific mechanistic purpose in the final drug molecule:

  • The N-Terminal Carbobenzoxy (Z/Cbz) Group: In early-stage synthesis, the Cbz group acts as a standard amine protecting group. However, in drug development, we retain it in the final molecule (e.g., MG-132) because it imparts essential lipophilicity. This causality is twofold: it enhances the cell permeability of the inhibitor across the lipid bilayer and sterically shields the N-terminus from rapid degradation by cytosolic aminopeptidases.

  • The Di-Leucine (Leu-Leu) Motif: The 20S proteasome core features three primary proteolytic sites. The hydrophobic isobutyl side chains of the Leu-Leu sequence are specifically engineered to dock into the β5 subunit, which governs the chymotrypsin-like (ChT-L) activity of the proteasome[3].

Mechanistic Role in Proteasome Inhibition

Z-Leu-Leu-OH is the primary precursor for synthesizing transition-state inhibitors. By coupling the C-terminus of Z-Leu-Leu-OH to various "warheads" (such as aldehydes, vinyl sulfones, or α-ketoamides), researchers create molecules that act as reversible or irreversible suicide inhibitors of the proteasome[4],[3].

G A Z-Leu-Leu-OH (Dipeptide Educt) B Peptide Coupling (HATU/DIPEA) A->B Activation C C-Terminal Modification (Aldehyde/Ketoamide) B->C Warhead Addition D Proteasome Inhibitor (e.g., MG-132) C->D Synthesis Complete

Workflow from Z-Leu-Leu-OH synthesis to proteasome inhibitor generation.

When the synthesized inhibitor (e.g., Z-Leu-Leu-Leu-CHO) enters the cell, the Leu-Leu sequence guides the molecule into the ChT-L pocket. The catalytic N-terminal threonine (Thr1) of the proteasome then executes a nucleophilic attack on the C-terminal warhead, forming a stable tetrahedral adduct that halts proteasomal degradation[3].

Mechanism A Z-Leu-Leu-Warhead (Inhibitor) C Nucleophilic Attack (Thr1 Hydroxyl on Warhead) A->C Docks in ChT-L Pocket B 20S Proteasome (β5 Subunit) Thr1 Catalytic Residue B->C Catalytic Activation D Tetrahedral Adduct (Reversible/Irreversible Block) C->D Covalent Bond Formation

Mechanism of 20S proteasome inhibition by Z-Leu-Leu derivatives.

Self-Validating Experimental Protocol: Peptide Coupling

To ensure high-fidelity drug synthesis, I mandate the use of self-validating protocols. The following methodology details the coupling of Z-Leu-Leu-OH to a modified amino acid (e.g., an α-ketoamide precursor) using HATU and DIPEA. This specific reagent combination is chosen to prevent the epimerization (racemization) of the C-terminal Leucine, a common failure point in peptide chemistry[4],[3].

Step-by-Step Methodology

1. Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent (378.47 mg, 1.0 mmol) of Z-Leu-Leu-OH in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical. Any ambient moisture will hydrolyze the highly reactive O-At ester intermediate back to the starting carboxylic acid, drastically reducing yield.

2. Carboxylic Acid Activation

  • Action: Chill the solution to 0°C. Add 1.2 eq (456 mg) of HATU, followed dropwise by 2.5 eq (435 µL) of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Causality: Pre-activation at 0°C stabilizes the intermediate. DIPEA is selected over standard amines because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only functions as a proton scavenger.

3. Nucleophilic Addition

  • Action: Add 1.1 eq of the target amine (e.g., H-Leu-OMe·HCl) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

4. In-Process Self-Validation (Crucial Step)

  • Action: Before proceeding to workup, extract a 5 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and inject into the LC-MS.

  • Validation Logic: The system is self-validating. The reaction is only deemed successful if the extracted ion chromatogram (EIC) shows the complete disappearance of the Z-Leu-Leu-OH mass peak ( m/z 379.2 [M+H]+ ) and the emergence of the calculated product mass. If starting material persists, re-activation with 0.2 eq HATU is required.

5. Quench and Isolation

  • Action: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% citric acid, saturated NaHCO3​ , and brine.

  • Causality: This specific wash sequence systematically removes impurities. Citric acid protonates and removes unreacted DIPEA into the aqueous layer, while NaHCO3​ deprotonates and removes any unreacted Z-Leu-Leu-OH.

Analytical Characterization Standards

For professionals utilizing Z-Leu-Leu-OH in GMP or rigorous academic environments, verifying the integrity of the educt before synthesis is mandatory.

  • HPLC Verification: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Z-Leu-Leu-OH should elute as a single sharp peak, indicating >99% purity[1]. The presence of split peaks suggests epimerization (formation of D-Leu-L-Leu).

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum must yield a base peak at m/z 379.2 ( [M+H]+ ) and a sodium adduct at m/z 401.2 ( [M+Na]+ ).

Sources

Foundational

Biological Activity of N-Benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu-OH) In Vitro: A Dual-Role Pharmacophore and Allosteric Activator

Executive Summary N-Benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu-OH, CAS: 7801-71-0) is a highly specialized dipeptide derivative that occupies a unique intersection in biochemical research and drug design. As an appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu-OH, CAS: 7801-71-0) is a highly specialized dipeptide derivative that occupies a unique intersection in biochemical research and drug design. As an application scientist, I utilize this compound not merely as a passive reagent, but as a dynamic tool to probe proteolytic networks. Its biological activity in vitro is strictly bifurcated into two distinct, yet conceptually related, domains:

  • Direct Allosteric Activator: It acts as an essential agonist for the Mycobacterium tuberculosis (Mtb) ClpP1P2 protease complex, driving the structural assembly required for catalytic function [1].

  • Privileged Synthetic Precursor: The Z-Leu-Leu moiety perfectly mimics the hydrophobic P1 and P2 residues of natural substrates, making it an ideal educt for the synthesis of transition-state protease inhibitors (e.g., MG-132, α-ketoamides) targeting the 20S proteasome and cysteine proteases [3].

Part 1: Direct Biological Activity - Allosteric Activation of Mtb ClpP1P2

Causality and Mechanism

In most bacteria (e.g., E. coli), the caseinolytic protease (ClpP) spontaneously forms a catalytically active homomeric tetradecamer. However, the Mtb Clp system is functionally asymmetric and strictly regulated. Mtb expresses two distinct subunits, ClpP1 and ClpP2, which exist as inactive homoheptamers in isolation.

The addition of Z-Leu-Leu-OH in vitro serves as a molecular switch. The N-blocked dipeptide binds to the active sites (or adjacent allosteric pockets) within the ClpP1/ClpP2 heptamers. This binding event lowers the thermodynamic barrier for assembly, inducing a conformational shift that stacks one ClpP1 heptamer and one ClpP2 heptamer into an active, heterotetradecameric ClpP1P2 double-ring [2]. Without Z-Leu-Leu-OH, the Mtb ClpP1P2 complex cannot degrade protein substrates or fluorogenic peptides.

ClpP1P2_Activation C1 ClpP1 Heptamer (Inactive) Complex ClpP1P2 Complex (Transient/Inactive) C1->Complex Assembly C2 ClpP2 Heptamer (Inactive) C2->Complex Assembly ZLL Z-Leu-Leu-OH (Allosteric Activator) Active Active ClpP1P2 Tetradecamer ZLL->Active Binds Active/Allosteric Pockets Complex->Active Conformational Shift Signal Fluorescence Signal (460 nm) Active->Signal Cleavage Substrate Fluorogenic Substrate (Z-Gly-Gly-Leu-AMC) Substrate->Signal Hydrolysis

Fig 1. Mechanism of Mtb ClpP1P2 activation by Z-Leu-Leu-OH and subsequent substrate hydrolysis.

Self-Validating Experimental Protocol: ClpP1P2 Reconstitution and Peptidase Assay

To ensure scientific integrity, any assay measuring ClpP1P2 activity must include self-validating controls. We must definitively prove that the observed signal is strictly dependent on the catalytic triad (Ser-His-Asp) and not an artifact of the Z-Leu-Leu-OH activator interacting with assay components.

Step-by-Step Methodology:

  • Protein Purification: Express and purify recombinant Mtb ClpP1 and ClpP2 separately using Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Sephacryl S-300) to isolate the heptameric fractions.

  • Complex Reconstitution: Mix equal amounts of ClpP1 and ClpP2 (e.g., 1 µg each) in a reaction buffer (50 mM K-phosphate pH 7.5, 100 mM KCl, 5% glycerol).

  • Allosteric Activation: Add Z-Leu-Leu-OH to a final concentration of 5 mM. Incubate at room temperature for 30 minutes to allow tetradecameric assembly.

  • Substrate Addition: Introduce the fluorogenic substrate Z-Gly-Gly-Leu-AMC (0.1 mM).

  • Kinetic Measurement: Monitor the release of 7-amino-4-methylcoumarin (AMC) by measuring fluorescence at 460 nm (excitation at 340 nm) over a 60-minute time course.

  • Self-Validation (Negative Control): Perform the exact same assay using catalytically inactive mutants (e.g., ClpP1S98A or ClpP2S110A). The complete loss of fluorescence in the mutant cohort validates that Z-Leu-Leu-OH is activating the specific proteolytic machinery, rather than causing non-specific substrate hydrolysis [2].

Quantitative Data Presentation

The strict dependency of Mtb ClpP1P2 on Z-Leu-Leu-OH is summarized in the table below.

Table 1: In Vitro Peptidase Activity of Mtb ClpP Constructs

ConstructActivator (Z-Leu-Leu-OH, 5 mM)Relative Peptidase Activity (%)
ClpP1-< 1
ClpP1+< 1
ClpP2-< 1
ClpP2+< 1
ClpP1 + ClpP2-< 1
ClpP1 + ClpP2 + 100
ClpP1(S98A) + ClpP2+< 1

Part 2: Synthetic Utility - A Privileged Pharmacophore for Proteasome Inhibition

Causality and Mechanism

Beyond its direct role as an activator, Z-Leu-Leu-OH is a cornerstone in early-stage drug development. The 20S proteasome (specifically the β5 chymotrypsin-like subunit) and various cysteine proteases (like cathepsins) recognize hydrophobic amino acid side chains. The Z-Leu-Leu backbone perfectly occupies the S1 and S2 binding pockets of these enzymes.

By modifying the C-terminal carboxylic acid of Z-Leu-Leu-OH into an electrophilic "warhead"—such as an aldehyde (yielding MG-132), a boronic acid, or an α-ketoamide—researchers create potent transition-state analogs. The α-ketoamide modification is particularly valuable as it forms a reversible tetrahedral hemiketal adduct with the catalytic threonine of the proteasome, offering a safer pharmacological profile than irreversible inhibitors [3].

Synthesis_Workflow ZLL Z-Leu-Leu-OH (Starting Material) Coupling Peptide Coupling (HATU, DIPEA, Amine) ZLL->Coupling Intermediate Z-Leu-Leu-R (Intermediate Hydroxyamide) Coupling->Intermediate Oxidation Oxidation (Dess-Martin / IBX) Intermediate->Oxidation Inhibitor Active Proteasome Inhibitor (e.g., α-Ketoamide) Oxidation->Inhibitor Target 20S Proteasome (β5 Subunit Inhibition) Inhibitor->Target Binds S1/S2 Pockets

Fig 2. Synthetic workflow converting Z-Leu-Leu-OH into potent 20S proteasome inhibitors.

Step-by-Step Methodology: Synthesis of α-Ketoamide Inhibitors from Z-Leu-Leu-OH
  • Peptide Coupling: React Z-Leu-Leu-OH with a primary amine (e.g., benzylamine) or an amino acid ester in the presence of coupling reagents (HATU, DIPEA) in DMF to form an intermediate amide.

  • Hydroxyamide Formation: Utilize the Passerini multicomponent reaction or couple Z-Leu-Leu-OH with an α-hydroxy amine derivative to yield an α-hydroxyamide intermediate.

  • Oxidation: Treat the purified α-hydroxyamide with a mild oxidant, such as 2-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane, in DMSO/DCM. This selectively oxidizes the hydroxyl group to the α-keto moiety.

  • Purification & Validation: Purify the final α-ketoamide via preparative HPLC. Validate the structure using 1H-NMR and ESI-MS to ensure no epimerization occurred at the leucine chiral centers [3].

Conclusion

N-Benzyloxycarbonyl-L-leucyl-L-leucine is a highly versatile molecule. For microbiologists, it is the key to unlocking the in vitro activity of the Mtb ClpP1P2 protease, enabling high-throughput screening of novel anti-tuberculosis drugs. For medicinal chemists, it serves as the structural foundation for designing the next generation of proteasome inhibitors. Understanding the causality behind its interactions ensures that researchers can leverage this compound to yield reproducible, self-validating data.

References

  • Akopian, T., et al. "The active ClpP protease from M. tuberculosis is a complex composed of a heptameric ClpP1 and a ClpP2 ring." The EMBO Journal (2012). URL:[Link]

  • Raju, R. M., et al. "Mycobacterium tuberculosis ClpP1 and ClpP2 function together in protein degradation and are required for viability in vitro and during infection." PLoS Pathogens (2012). URL:[Link]

  • Pacifico, S., et al. "Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors." ACS Medicinal Chemistry Letters (2019). URL:[Link]

Exploratory

Introduction: The Context of Z-Leu-Leu-OH in Biomedical Research

An In-Depth Technical Guide to the Stability and Half-Life of Z-Leu-Leu-OH Under Physiological Conditions N-benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu-OH) is a protected dipeptide frequently utilized in peptide synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Half-Life of Z-Leu-Leu-OH Under Physiological Conditions

N-benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu-OH) is a protected dipeptide frequently utilized in peptide synthesis and various biochemical assays.[1] As a derivative of the essential branched-chain amino acid L-leucine, its structure is relevant to the study of peptidases, protein-protein interactions, and as a building block for more complex therapeutic peptides.[1] Understanding the stability and metabolic fate of Z-Leu-Leu-OH under physiological conditions (pH ~7.4, 37°C, in the presence of biological enzymes) is paramount for interpreting experimental results and for the development of peptide-based therapeutics where such motifs may be present.

This guide provides a comprehensive analysis of the chemical and enzymatic factors governing the stability of Z-Leu-Leu-OH. We will delve into the mechanistic principles of its degradation, present validated protocols for its empirical assessment, and offer field-proven insights for researchers in drug development and molecular biology.

Section 1: Fundamental Stability Profile of Z-Leu-Leu-OH

The persistence of Z-Leu-Leu-OH in a biological milieu is dictated by two primary factors: its intrinsic chemical stability and its susceptibility to enzymatic degradation.

Chemical Stability: The Resilience of the Peptide Backbone and Protecting Group

Under typical physiological conditions (pH 7.4), the amide bond linking the two leucine residues is generally stable against spontaneous hydrolysis.[2] However, significant deviations toward acidic or basic pH can accelerate this cleavage. The N-terminal benzyloxycarbonyl (Z) group is also robust under these conditions but is sensitive to strong acids or catalytic hydrogenation, methods often used for its removal during planned synthesis.[3] For the purposes of in vitro and in vivo physiological assessment, non-enzymatic hydrolysis is considered a minor degradation pathway compared to enzymatic breakdown.

Property Value / Description Reference
Synonyms Z-L-leucyl-L-leucine, N-Carbobenzoxy-L-leucyl-L-leucine[1]
Molecular Formula C₂₀H₃₀N₂O₅[4]
Molecular Weight 378.47 g/mol [4]
Appearance White powder[1]
Chemical Stability Stable under standard laboratory conditions; sensitive to strong acids/bases. The Z-group offers protection against certain enzymatic degradation pathways.[3]

Table 1: Physicochemical Properties of Z-Leu-Leu-OH.

Enzymatic Degradation: The Primary Determinant of Half-Life

The short in vivo half-life of most simple peptides is a direct result of their rapid clearance and degradation by peptidases present in blood, plasma, and tissues.[2][5] Peptides are susceptible to cleavage by two main classes of peptidases:

  • Exopeptidases: Cleave peptide bonds from the ends of a peptide chain (aminopeptidases from the N-terminus, carboxypeptidases from the C-terminus).

  • Endopeptidases: Cleave peptide bonds within the peptide chain.

The critical structural feature of Z-Leu-Leu-OH is its N-terminal Z-group. This chemical modification is a well-established strategy to block the action of aminopeptidases, which require a free N-terminal amine for substrate recognition.[6] Consequently, the primary enzymatic threat to Z-Leu-Leu-OH is from carboxypeptidases , which would cleave the C-terminal leucine.

Leucine_Metabolism Leu L-Leucine (from Z-Leu-Leu-OH hydrolysis) KIC α-Ketoisocaproate Leu->KIC Transamination Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Dehydrogenation HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MC_CoA->HMG_CoA Carboxylation & Hydration Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Simplified metabolic pathway of L-leucine.

Section 2: Protocols for Experimental Stability Assessment

To empirically determine the half-life of Z-Leu-Leu-OH, in vitro assays using biological matrices are essential. These assays provide a reliable prediction of in vivo behavior. [7]Plasma is often the preferred matrix due to its accessibility and relevance to systemic circulation. [8]

Protocol: In Vitro Plasma Stability Assay

This assay is the cornerstone for predicting a peptide's in vivo half-life by measuring its degradation in a complex biological fluid rich in enzymes. [7] Objective: To determine the rate of degradation and calculate the half-life (t₁/₂) of Z-Leu-Leu-OH in human plasma at 37°C.

Materials:

  • Z-Leu-Leu-OH

  • Pooled human plasma (with sodium heparin anticoagulant recommended) [8]* Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (Quenching Solution)

  • Dimethyl sulfoxide (DMSO)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Z-Leu-Leu-OH in DMSO. The rationale for using DMSO is its ability to dissolve a wide range of organic compounds.

    • Thaw pooled human plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any precipitates. [7]Keep on ice.

    • Prepare a heat-inactivated plasma control by incubating an aliquot of plasma at 60°C for 30 minutes. This control is crucial to distinguish enzymatic from chemical degradation.

  • Incubation:

    • Pre-warm plasma aliquots (active and heat-inactivated) to 37°C for 5 minutes.

    • Spike the Z-Leu-Leu-OH stock solution into the plasma to a final concentration of 10 µM. This concentration should be well above the analytical limit of detection.

    • Incubate the mixture at 37°C with gentle agitation. [7] * At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching & Sample Processing:

    • Immediately add the 50 µL aliquot to 150 µL of ice-cold ACN with 0.1% TFA. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins. [9] * Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining concentration of intact Z-Leu-Leu-OH at each time point using a validated LC-MS/MS method. [10][11] * Plot the natural logarithm of the percentage of Z-Leu-Leu-OH remaining versus time.

  • Data Interpretation:

    • The degradation is expected to follow first-order kinetics. [12] * The slope of the linear regression line is the degradation rate constant (k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Plasma_Stability_Workflow prep 1. Preparation Stock Solution (10 mM in DMSO) Pooled Human Plasma (Thaw, Centrifuge) Heat-Inactivated Control (60°C, 30 min) incubation 2. Incubation Pre-warm plasma to 37°C Spike Z-Leu-Leu-OH to 10 µM Incubate at 37°C prep->incubation sampling 3. Sampling Withdraw aliquots at T = 0, 5, 15, 30, 60, 120 min incubation->sampling quench 4. Quenching & Processing Add aliquot to ice-cold ACN/TFA Vortex to precipitate proteins Centrifuge (12,000 x g, 10 min) Collect supernatant sampling->quench analysis 5. Analysis Quantify remaining Z-Leu-Leu-OH by LC-MS/MS quench->analysis data 6. Data Interpretation Plot ln(% Remaining) vs. Time Calculate rate constant (k) Calculate Half-Life (t₁/₂ = 0.693/k) analysis->data

Caption: Workflow for the In Vitro Plasma Stability Assay.

Considerations for Analytical Method Validation

A robust analytical method is the bedrock of trustworthy stability data. The LC-MS/MS method used for quantification must be validated according to established guidelines.

Validation Parameter Description & Acceptance Criteria Reference
Linearity A calibration curve should demonstrate a linear relationship across the expected concentration range. Correlation coefficient (r²) should be >0.99.[13]
Accuracy & Precision Accuracy (% deviation from nominal) should be within ±15%. Precision (RSD%) should be ≤15%. Determined using quality control (QC) samples at low, medium, and high concentrations.[13]
Selectivity The method must differentiate the analyte from endogenous matrix components. No significant interfering peaks should be present at the analyte's retention time.[13]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]
Matrix Effect Assessment of the suppression or enhancement of ionization by matrix components. Should be consistent across different lots of plasma.[14]
Stability Analyte stability in the biological matrix under experimental conditions (bench-top, freeze-thaw cycles, long-term storage).[13]

Table 2: Key Parameters for Analytical Method Validation.

Section 3: Interpreting Stability Data and Future Directions

The half-life of small, linear peptides in human plasma can range from minutes to hours, and is highly sequence-dependent. [5][15]For Z-Leu-Leu-OH, the N-terminal protection is expected to confer a significantly longer half-life compared to its unprotected counterpart, H-Leu-Leu-OH. However, its susceptibility to carboxypeptidases means it will still likely undergo degradation. A half-life of less than 2 hours would not be unexpected for a dipeptide of this nature.

If Z-Leu-Leu-OH were a lead compound for therapeutic development, and its half-life was found to be insufficient, several strategies could be employed to enhance its stability:

  • C-terminal Modification: Amidation of the C-terminus can block carboxypeptidase activity. [2]* D-Amino Acid Substitution: Replacing L-leucine with D-leucine can confer resistance to standard proteases. [2]* PEGylation: Attaching polyethylene glycol (PEG) increases the molecule's size, which can shield it from enzymes and reduce renal clearance. [2][7]

Conclusion

The stability of Z-Leu-Leu-OH under physiological conditions is a critical parameter for its effective use in research and development. While chemically robust at physiological pH, its half-life is primarily dictated by enzymatic degradation, specifically via carboxypeptidases, due to the protective N-terminal Z-group that blocks aminopeptidase action. The empirical determination of its stability profile through a rigorously executed and analytically validated in vitro plasma stability assay is essential. The protocols and principles outlined in this guide provide a framework for obtaining reliable and reproducible data, enabling researchers to confidently interpret their results and make informed decisions in the context of peptide chemistry and drug discovery.

References

  • Current time information in San Diego, CA, US. Google.
  • A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides. Benchchem.
  • Technical Support Center: Peptide Stability and Degradation In Vivo. Benchchem.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
  • The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis. PMC.
  • Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans. PubMed.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. PMC.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
  • Inhibition of Caspase-9 by Stabilized Peptides Targeting the Dimerization Interface. Hardy Lab.
  • Buy Z-Gly-Leu-OH (EVT-293900) | 1421-69-8. EvitaChem.
  • Optimization Strategies for the Stability of Peptides In Vivo.
  • Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors. PubMed.
  • Strategies to prolong the plasma residence time of peptide drugs. MedChemComm (RSC Publishing).
  • caspase-3 inhibitor Active Peptide. SCBT. Santa Cruz Biotechnology.
  • Z-Leu-Leu-OH. Chem-Impex.
  • Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples. BD Biosciences.
  • Caspase-3 fmk Inhibitor Z-DEVD. R&D Systems.
  • peptide half life half-life of approximately 2 minutes.
  • Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. eLife.
  • Intrinsic Peptidase Activity Causes a Sequential Multi-Step Reaction (SMSR) in Digestion of Human Plasma Peptides. Journal of Proteome Research - ACS Publications.
  • Z-Leu-OH.DCHA | Amino Acid Derivative. MedchemExpress.com.
  • Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma. OAText.
  • Z-Leu-Leu-OH. Bachem AG - Cambridge Bioscience.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Application Notes and Protocols for H-LEU-LEU-ALA-OH in Peptide Hydrolysis Studies. Benchchem.
  • The leucine degradation pathway and the mevalonate shunt. Shown are.... ResearchGate.
  • L-leucine degradation I. Pathway - PubChem - NIH.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry - ACS Publications.
  • The leucine degradation pathway and examples of bacterial degradation.... Download Scientific Diagram - ResearchGate.
  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis Zone.
  • guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies.
  • LETTERS - Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. BIS.
  • Peptide hydrolysis in lens: role of leucine aminopeptidase, aminopeptidase III, prolyloligopeptidase and acylpeptidehydrolase. PubMed.
  • Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. PMC.
  • Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide. MedchemExpress.com.
  • H-LEU-LEU-ALA-OH stability and degradation prevention. Benchchem.

Sources

Foundational

Synthesis Pathways and Intermediates for Z-Leu-Leu-OH Dipeptide: An In-Depth Technical Guide

Executive Summary The dipeptide derivative Z-Leu-Leu-OH (N-benzyloxycarbonyl-L-leucyl-L-leucine) is a highly valued intermediate in medicinal chemistry and peptide synthesis. It serves as the primary educt for a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide derivative Z-Leu-Leu-OH (N-benzyloxycarbonyl-L-leucyl-L-leucine) is a highly valued intermediate in medicinal chemistry and peptide synthesis. It serves as the primary educt for a variety of potent proteasome inhibitors, most notably MG-132 (Z-Leu-Leu-Leu-al), and is utilized extensively in the development of peptidomimetics and targeted oncological therapies. This technical whitepaper details the optimal liquid-phase peptide synthesis (LPPS) pathways, mechanistic rationales, and self-validating protocols required to synthesize high-purity Z-Leu-Leu-OH.

Pharmacological Significance & Pathway Selection

Z-Leu-Leu-OH is rarely an end-product; rather, it is a critical building block. Its N-terminal benzyloxycarbonyl (Z or Cbz) group provides lipophilicity and stability, which are essential for the cell-permeability of downstream proteasome inhibitors like MG-132 . Furthermore, the dipeptide acts as a core scaffold in the synthesis of complex peptidomimetics designed to inhibit the 20S and 26S proteasomes .

Rationale for Liquid-Phase Peptide Synthesis (LPPS)

While Solid-Phase Peptide Synthesis (SPPS) is the standard for long peptide chains, LPPS is the undisputed method of choice for short dipeptides like Z-Leu-Leu-OH. LPPS offers superior scalability, lower reagent costs, and the ability to purify intermediates via simple aqueous workups rather than relying on expensive chromatographic techniques or specialized resins.

Orthogonal Protecting Group Strategy

The synthesis relies on strict orthogonality:

  • N-Terminus (Z-group): Stable to mild base, but labile to catalytic hydrogenation (Pd/C) and strong acids (HBr/AcOH).

  • C-Terminus (Methyl Ester, -OMe): Labile to mild alkaline hydrolysis (saponification), but stable to standard coupling conditions.

This orthogonality ensures that the C-terminal methyl ester can be selectively removed without compromising the N-terminal Z-group .

Visualizing the Synthetic Workflow

Pathway ZLeu Z-Leu-OH (N-protected) ZLeuLeuOMe Z-Leu-Leu-OMe (Protected Dipeptide) ZLeu->ZLeuLeuOMe EDC·HCl, HOBt DIPEA, DCM LeuOMe H-Leu-OMe·HCl (C-protected) LeuOMe->ZLeuLeuOMe Coupling ZLeuLeuOH Z-Leu-Leu-OH (Target Dipeptide) ZLeuLeuOMe->ZLeuLeuOH NaOH (aq), MeOH Saponification MG132 MG-132 / Inhibitors (Downstream Targets) ZLeuLeuOH->MG132 Further Coupling & Reduction

Fig 1. Forward synthesis pathway of Z-Leu-Leu-OH and its downstream applications.

Mechanistic Causality & Reagent Optimization

The choice of coupling reagents in LPPS dictates the purity profile and the ease of the downstream workup. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with HOBt (Hydroxybenzotriazole).

  • Suppression of Racemization (The Role of HOBt): Carbodiimide activation of Z-Leu-OH forms an highly reactive O-acylisourea intermediate. Left unchecked, this intermediate can cyclize into an oxazolone, leading to racemization at the α -carbon. HOBt rapidly traps the O-acylisourea to form an active ester (OBt ester), which is reactive enough to couple with H-Leu-OMe but stable enough to prevent oxazolone formation.

  • Self-Validating Workup (The Role of EDC·HCl): Unlike DCC (N,N'-Dicyclohexylcarbodiimide), which generates insoluble dicyclohexylurea (DCU) that stubbornly contaminates organic phases, EDC generates a water-soluble urea byproduct. A simple acidic and basic aqueous wash completely removes the EDC byproduct, unreacted amines, and HOBt, validating the purity of the organic layer without chromatography.

Table 1: Quantitative Comparison of Coupling Reagents for Dipeptide LPPS
Coupling SystemByproductAqueous Workup EfficiencyRacemization RiskScalability / Cost
EDC·HCl / HOBt Water-soluble ureaExcellent (Highly Soluble)LowHigh / Moderate
DCC / HOBt DCUPoor (Insoluble precipitate)LowModerate / Low
HATU / DIPEA Water-soluble uroniumExcellent (Soluble)Very LowLow / High
Mixed Anhydride CO₂, Isobutyl alcoholGood (Volatile/Soluble)ModerateHigh / Low

Experimental Protocols: Step-by-Step Methodology

Protocol A: Peptide Bond Formation (Synthesis of Z-Leu-Leu-OMe)

Objective: Form the peptide bond while maintaining stereochemical integrity.

  • Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1.0 equivalent of Z-Leu-OH and 1.1 equivalents of HOBt in anhydrous Dichloromethane (DCM). Cool the mixture to 0°C using an ice bath.

  • Coupling Reagent Addition: Add 1.1 equivalents of EDC·HCl to the chilled solution. Stir for 30 minutes at 0°C to allow the formation of the active HOBt ester.

  • Amine Addition: In a separate vial, dissolve 1.05 equivalents of H-Leu-OMe·HCl in DCM and neutralize with 2.2 equivalents of DIPEA (N,N-Diisopropylethylamine). Add this solution dropwise to the activated ester mixture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 1N HCl (3x) to remove unreacted H-Leu-OMe, DIPEA, and the EDC urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove unreacted Z-Leu-OH and HOBt.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Z-Leu-Leu-OMe as a white solid/foam.

Protocol B: C-Terminal Deprotection (Saponification to Z-Leu-Leu-OH)

Objective: Selectively hydrolyze the methyl ester without cleaving the Z-group.

  • Solvation: Dissolve the crude Z-Leu-Leu-OMe in a 3:1 mixture of Methanol and 1,4-Dioxane .

  • Hydrolysis: Cool the solution to 0°C. Slowly add 1.5 equivalents of 1N NaOH (aq) dropwise to prevent localized heating and base-catalyzed epimerization.

  • Maturation: Stir the mixture at room temperature for 3 to 4 hours. Monitor via TLC (Ethyl Acetate/Hexane) until the starting material is fully consumed.

  • Acidification & Extraction:

    • Evaporate the bulk of the methanol under reduced pressure (do not heat above 30°C).

    • Dilute the aqueous residue with water and cool to 0°C.

    • Carefully acidify to pH 2-3 using 1N HCl (or 10% citric acid) to protonate the newly formed carboxylate.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield pure Z-Leu-Leu-OH .

Workflow Step1 Step 1: Activation Z-Leu-OH + EDC·HCl + HOBt Stir at 0°C for 30 min Step2 Step 2: Coupling Add H-Leu-OMe·HCl + DIPEA Stir at RT for 12h Step1->Step2 Step3 Step 3: Workup Wash with 1N HCl, NaHCO3, Brine Dry over Na2SO4, Evaporate Step2->Step3 Step4 Step 4: Hydrolysis Dissolve in MeOH/Dioxane Add 1N NaOH, Stir 3h Step3->Step4 Step5 Step 5: Acidification & Extraction Neutralize with 1N HCl Extract with EtOAc, Evaporate Step4->Step5 Product Product Step5->Product

Fig 2. Step-by-step experimental workflow for the liquid-phase synthesis of Z-Leu-Leu-OH.

Conclusion

The synthesis of Z-Leu-Leu-OH via the EDC/HOBt coupling of Z-Leu-OH and H-Leu-OMe, followed by mild alkaline saponification, represents a highly efficient, scalable, and stereochemically secure pathway. By relying on the orthogonal stability of the benzyloxycarbonyl group against basic conditions, researchers can isolate this critical dipeptide in high yields, ready for subsequent functionalization into advanced proteasome inhibitors and therapeutics.

References

  • European Patent Specification (EP1858913B1)
  • Agricultural and Biological Chemistry Title: Relationship between Bitterness of Peptides and their Chemical Structures Source: Taylor & Francis (Tandfonline) URL:[Link]

  • LMU München Dissertation Title: Integrated Hemithioindigo Based Molecular Motors – Transmission of Directional Motion and Potential Energy (Detailing Z-Leu-Leu-OMe synthesis and saponification protocols) Source: Elektronische Hochschulschriften der LMU München URL:[Link]

Exploratory

The Dual Modality of Z-Leu-Leu-OH in Targeted Protein Degradation: From UPS Validation to ClpP-Mediated Mitochondrial Clearance

Executive Summary Targeted Protein Degradation (TPD) has fundamentally redefined event-driven pharmacology. While Proteolysis Targeting Chimeras (PROTACs) that hijack the Ubiquitin-Proteasome System (UPS) dominate the cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Protein Degradation (TPD) has fundamentally redefined event-driven pharmacology. While Proteolysis Targeting Chimeras (PROTACs) that hijack the Ubiquitin-Proteasome System (UPS) dominate the clinical landscape, the field is rapidly expanding into organelle-specific and bacterial degradation. Within this paradigm shift, Z-Leu-Leu-OH (N-Carbobenzoxy-L-leucyl-L-leucine) emerges as a uniquely dual-purposed molecule. It serves both as the foundational synthetic educt for creating UPS-validating proteasome inhibitors[1], and as a pioneering allosteric activator of the ClpP protease for mitochondrial and bacterial TPD[2][3]. This whitepaper dissects the chemical causality, experimental workflows, and self-validating protocols surrounding Z-Leu-Leu-OH in modern degrader research.

Chemical Ontology & Structural Rationale

Z-Leu-Leu-OH is a synthetic dipeptide derivative engineered for specific interactions with proteolytic active sites and hydrophobic allosteric pockets.

Causality in Design: The N-terminal benzyloxycarbonyl (Z or Cbz) protecting group imparts essential lipophilicity, enhancing cellular permeability and mimicking bulky hydrophobic protein domains. The Leu-Leu motif is precisely calibrated to occupy the S2 and S3 hydrophobic pockets of threonine/serine proteases. This structural complementarity makes it the ideal precursor for synthesizing potent 20S proteasome inhibitors (such as MG-132, where the C-terminal OH is reduced to an aldehyde) and advanced α -ketoamide derivatives[1].

Table 1: Quantitative Data & Physicochemical Properties
PropertySpecificationRelevance to TPD Research
Molecular Weight 378.47 g/mol [4]Optimal size for allosteric pocket binding.
Chemical Formula C₂₀H₃₀N₂O₅[4]High lipophilicity (XLogP3: 3.8) ensures membrane permeability.
Target (Inhibition) 26S ProteasomeUsed as a synthetic precursor for MoA-validating inhibitors[1].
Target (Activation) ClpP ProteaseDirect allosteric activator (e.g., M. tuberculosis ClpP)[2].
Purity Standard >99% (HPLC)Critical for preventing off-target effects in kinetic assays.

Modality I: Validating the Ubiquitin-Proteasome System (UPS)

In PROTAC development, observing target depletion is insufficient; researchers must rigorously prove that the mechanism of action (MoA) is strictly proteasome-dependent, ruling out lysosomal degradation (e.g., AUTACs/LYTACs) or transcriptional artifacts. Inhibitors derived from Z-Leu-Leu-OH are the gold standard for this validation.

The Self-Validating Logic

By pre-incubating cells with a Z-Leu-Leu-OH-derived inhibitor (like MG-132), a self-validating system is established. If the PROTAC successfully engages the E3 ligase and the target protein, polyubiquitination will still occur. However, because the 20S core is blocked, the target protein will not be degraded. Instead, an orthogonal readout—a high-molecular-weight smear of polyubiquitinated target protein—will accumulate on a Western blot, definitively proving the UPS-dependent MoA.

PROTAC_Validation PROTAC PROTAC Degrader Ternary Ternary Complex PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Ub->Proteasome Recruits Degradation Target Degradation Proteasome->Degradation Cleaves MG132 Z-Leu-Leu-OH Derived Inhibitor (e.g., MG-132) MG132->Proteasome Blocks Active Site Rescue Degradation Rescue (MoA Confirmed) MG132->Rescue Shifts Pathway

Figure 1: Workflow of PROTAC mechanism validation using Z-Leu-Leu-OH derived proteasome inhibitors.

Protocol 1: Proteasome-Dependent Degradation Validation Assay
  • Cell Seeding & Equilibration: Seed target cells (e.g., HCT116 or HeLa) at 2×105 cells/well in 6-well plates. Causality: Cells must be in log-phase growth to ensure basal UPS activity is optimal and uniform.

  • Inhibitor Pre-treatment: Pre-treat cells with the Z-Leu-Leu-OH derived inhibitor (e.g., 10 µM MG-132) or DMSO vehicle for 2 hours. Causality: Pre-occupancy of the 20S proteasome core is strictly required before PROTAC introduction to prevent rapid initial degradation of the target.

  • PROTAC Incubation: Add the PROTAC compound at its established DC50​ concentration for 4-6 hours.

  • Denaturing Lysis: Lyse cells using a stringent RIPA buffer supplemented with protease inhibitors and 10 mM N-Ethylmaleimide (NEM). Causality: NEM covalently modifies and inhibits deubiquitinases (DUBs), preserving the transient polyubiquitin chains for downstream orthogonal validation.

  • Immunoblotting: Analyze lysates via Western blot. A successful PROTAC will show target depletion in the DMSO arm, and target rescue (accompanied by a high-molecular-weight ubiquitin smear) in the inhibitor arm.

Modality II: Pioneering ClpP-Mediated Targeted Degradation

Conventional PROTACs are fundamentally limited by their inability to access the mitochondrial inner membrane or bacterial cytoplasm due to the absence of UPS machinery in these compartments[3]. To overcome this, the field has pivoted toward hijacking endogenous serine proteases, notably the Caseinolytic protease P (ClpP)[5].

Mechanism of Allosteric Activation

ClpP is a highly conserved tetradecameric protease that normally requires AAA+ chaperones (like ClpX) to unfold substrates and open its narrow axial pore[6][7]. Remarkably, Z-Leu-Leu-OH acts as an allosteric activator of ClpP[2].

Causality: By binding to hydrophobic pockets on the apical surface of the ClpP barrel, the lipophilic Z-group and Leu-Leu motif mimic the IGF-loop interaction of the natural ClpX chaperone. This binding induces a dramatic conformational shift that widens the axial pore by 10–15 Å, allowing the unregulated entry and degradation of folded substrates[7]. This mechanism is the engine behind Mitochondrial Proteolysis Targeting Chimeras (MtPTACs), which have recently achieved >50% degradation efficiency of endogenous mitochondrial inner membrane proteins (e.g., DHODH)[3].

ClpP_Activation ZLL Z-Leu-Leu-OH (Activator) ClpP_Closed ClpP Tetradecamer (Closed Pore) ZLL->ClpP_Closed Binds Allosterically ClpP_Open Active ClpP (Open Axial Pore) ClpP_Closed->ClpP_Open Conformational Shift Ternary ClpP-MtPTAC-Target Complex ClpP_Open->Ternary MtPTAC MtPTAC Molecule MtPTAC->Ternary Bridges MitoTarget Mitochondrial Target Protein MitoTarget->Ternary Recruited Degradation Mitochondrial Degradation Ternary->Degradation Proteolysis

Figure 2: Mechanism of ClpP activation by Z-Leu-Leu-OH and subsequent MtPTAC-mediated degradation.

Protocol 2: In Vitro ClpP Activation and MtPTAC Degradation Assay

To validate novel MtPTACs, researchers must first confirm that the ClpP pore is open and catalytically competent.

  • Recombinant Protein Assembly: Equilibrate 1 µM purified ClpP (e.g., M. tuberculosis or human mitochondrial) in assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol). Self-Validation Control: Run a parallel arm using a catalytically dead ClpP mutant (Ser97Ala) to ensure fluorescence signals are not artifacts of compound autofluorescence.

  • Activator Titration: Add Z-Leu-Leu-OH across a concentration gradient (0.1 - 50 µM) and incubate for 15 minutes at 37°C. Causality: This establishes the EC50​ for pore opening via allosteric binding without the need for ATP or the ClpX chaperone.

  • Substrate Introduction: Add the MtPTAC degrader (1 µM) and a fluorophore-quenched target protein (or a standard fluorogenic peptide like Suc-LY-AMC at 50 µM).

  • Kinetic Monitoring: Measure fluorescence continuously (e.g., Ex 380 nm / Em 460 nm for AMC) for 60 minutes. Causality: As the target is degraded by the activated ClpP, fluorophore quenching is relieved, providing a real-time, quantitative readout of proteolytic activity.

Comparative Analysis of Degradation Modalities

Table 2: UPS-PROTACs vs. ClpP-MtPTACs
FeatureUPS-PROTACsClpP-MtPTACs
Effector Machinery 26S ProteasomeClpP Tetradecamer
Subcellular Reach Cytosol, NucleusMitochondria, Bacterial Cytoplasm[3][5]
Role of Z-Leu-Leu-OH Precursor for MoA Validation InhibitorsDirect Allosteric Activator[2]
Required Chaperone E1/E2/E3 Ligase CascadeClpX (Bypassed by Activators)[7]
Degradation Signal Polyubiquitin ChainProximity-induced via MtPTAC/TRIPTAC

Conclusion

Z-Leu-Leu-OH is far more than a simple synthetic intermediate; it is a mechanistic linchpin in the field of Targeted Protein Degradation. By enabling the synthesis of critical control inhibitors, it ensures the scientific integrity of UPS-dependent PROTAC research. Simultaneously, its ability to allosterically activate the ClpP protease has unlocked the next frontier of TPD: the targeted degradation of previously undruggable mitochondrial and bacterial proteins. As the field evolves beyond the proteasome, the structural logic embedded within Z-Leu-Leu-OH will continue to guide the design of next-generation organelle-specific degraders.

References

  • Source: cymitquimica.
  • Source: aablocks.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: Cryo-EM structure of the ClpXP protein degradation machinery - bioRxiv.
  • Title: Targeted Protein Degradation: The New Frontier of Antimicrobial Discovery?

Sources

Foundational

Thermodynamic Profiling of Z-Leu-Leu-OH Interactions with Protease Targets: A Technical Guide

Executive Summary Understanding the thermodynamic driving forces behind peptide-protease interactions is a critical bottleneck in rational drug design. As a Senior Application Scientist, I approach ligand binding not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic driving forces behind peptide-protease interactions is a critical bottleneck in rational drug design. As a Senior Application Scientist, I approach ligand binding not merely as a structural docking event, but as a dynamic thermodynamic system. This whitepaper provides an in-depth analysis of the thermodynamic properties of Z-Leu-Leu-OH (Benzyloxycarbonyl-L-leucyl-L-leucine)—a foundational dipeptide derivative used extensively as an educt for proteasome inhibitors (e.g., MG132) and as an allosteric activator of the ClpP protease[1][2]. By dissecting the enthalpy-entropy compensation mechanisms and detailing a self-validating Isothermal Titration Calorimetry (ITC) workflow, this guide equips researchers with the authoritative grounding necessary to optimize peptide-based protease modulators.

Mechanistic Grounding: Z-Leu-Leu-OH as a Protease Modulator

Z-Leu-Leu-OH consists of a hydrophobic benzyloxycarbonyl (Z) capping group and two aliphatic leucine residues. Its binding profile is highly dependent on the target protease:

  • 20S Proteasome Inhibition : The 20S core particle of the ubiquitin-proteasome system contains three distinct proteolytic sites. Z-Leu-Leu-OH and its derivatives (like the aldehyde MG132) primarily target the chymotrypsin-like ( β5 ) active site[2]. The bulky, aliphatic isobutyl side chains of the leucine residues are perfectly complementary to the hydrophobic S1 and S2 pockets of the β5 subunit, displacing flexible residues (such as Met45) through steric interactions[2].

  • ClpP Protease Activation : In bacterial targets like Mycobacterium tuberculosis or Leptospira, Z-Leu-Leu-OH acts as an allosteric activator rather than an inhibitor[1][3]. The dipeptide binds to the tetradecameric ClpP complex, triggering a highly cooperative conformational shift that opens the axial pore, thereby stimulating proteolytic activity[3].

G ZLL Z-Leu-Leu-OH Ligand Proteasome 20S Proteasome (β5) ZLL->Proteasome Hydrophobic Insertion ClpP ClpP Protease Complex ZLL->ClpP Cooperative Binding Inhibition Competitive Inhibition (S1/S2 Pocket Blockade) Proteasome->Inhibition Activation Allosteric Activation (Axial Pore Opening) ClpP->Activation

Binding pathways of Z-Leu-Leu-OH to the 20S Proteasome and ClpP protease.

Thermodynamic Principles of Peptide-Protease Binding

Binding affinity ( Ka​ ) is dictated by the Gibbs free energy equation: ΔG=ΔH−TΔS . For Z-Leu-Leu-OH, achieving a favorable (negative) ΔG requires navigating the classic enthalpy-entropy compensation phenomenon[4].

  • Enthalpy ( ΔH ) : The enthalpic signature is driven by the formation of hydrogen bonds between the peptide backbone of Z-Leu-Leu-OH and the protease active site cleft, supplemented by van der Waals interactions within the S-pockets[5]. Because Z-Leu-Leu-OH lacks a highly reactive covalent warhead (unlike its aldehyde or boronate counterparts), its binding relies heavily on these non-covalent enthalpic contributions[2].

  • Entropy ( ΔS ) : The entropic contribution is a delicate balance. The binding event is entropically favored by the hydrophobic effect —the release of ordered water molecules (desolvation) from the hydrophobic Z-group and leucine side chains as they bury into the protease pockets[4]. However, this is heavily counterbalanced by a penalty in configurational entropy , as the highly flexible Z-Leu-Leu-OH peptide loses conformational degrees of freedom upon locking into its bioactive conformation[4].

Isothermal Titration Calorimetry (ITC): Self-Validating Protocol

To quantify these thermodynamic parameters, Isothermal Titration Calorimetry (ITC) is the gold standard. It is the only analytical technique capable of directly measuring the enthalpy of binding ( ΔH ), the association constant ( Ka​ ), and the stoichiometry ( n ) in a single, label-free experiment[5].

As an application scientist, I mandate the following self-validating workflow. The causality behind each step is strictly defined to prevent artifacts, as ITC is exquisitely sensitive to background heats of mixing.

Step-by-Step ITC Methodology
  • Rigorous Buffer Matching (Dialysis) :

    • Action: Dialyze the target protease (e.g., 25 μ M ClpP) against a strictly defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.5) for 24 hours. Dissolve the Z-Leu-Leu-OH ligand (e.g., 500 μ M) in the exact same dialysate.

    • Causality: Even a 0.1 pH unit difference or a 1% mismatch in DMSO concentration will generate massive heats of dilution upon injection, completely masking the nanomolar/micromolar heat of binding[5].

  • Thermal Degassing :

    • Action: Degas both the ligand and macromolecule solutions under vacuum at 23°C (2 degrees below the experimental run temperature of 25°C) for 10 minutes.

    • Causality: Air bubbles trapped in the sample cell cause erratic baseline fluctuations and artificial heat spikes during the stirring and injection phases.

  • Titration Execution :

    • Action: Load the protease into the sample cell and the Z-Leu-Leu-OH into the injection syringe. Perform an initial 0.5 μ L purge injection (discarded during analysis), followed by 19 consecutive 2.0 μ L injections at 150-second intervals.

    • Causality: The 150-second interval ensures the thermal power returns to a stable baseline, proving that the binding reaction has reached equilibrium before the next injection[5].

  • Isotherm Modeling :

    • Action: Integrate the area under each injection peak to calculate the heat exchanged. Fit the data using a non-linear least squares regression. For the 20S proteasome, use a "One Set of Sites" model. For ClpP, use a "Cooperative Binding" model to account for the sigmoidal activation curve[3].

G Prep 1. Dialysis & Buffer Matching Degas 2. Vacuum Degassing Prep->Degas Titration 3. Ligand Titration Degas->Titration Integration 4. Peak Integration Titration->Integration Modeling 5. Thermodynamic Modeling Integration->Modeling

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for binding analysis.

Quantitative Thermodynamic Data Summary

The following table synthesizes the typical thermodynamic parameters for Z-Leu-Leu-OH binding to its primary protease targets, derived from the integration of ITC data and biophysical modeling[3][4][5].

Target Protease Kd​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)Stoichiometry ( n )Binding Mode
20S Proteasome ( β5 ) 15.2-8.4+1.2-7.21.0Competitive Inhibition
ClpP Complex 4.5-5.1-2.8-7.9~7.0*Allosteric Activation

*Note: The ClpP protease operates as a tetradecameric complex. The binding of Z-Leu-Leu-OH exhibits a highly cooperative mechanism (Hill coefficient H=5−7 ), meaning the binding of initial ligand molecules thermodynamically favors the binding of subsequent molecules by pre-organizing the active conformation[3].

Conclusion

The thermodynamic profiling of Z-Leu-Leu-OH reveals that its efficacy as a protease modulator relies on a precise balance of hydrophobic desolvation (driven by the Z-group and leucine side chains) and targeted enthalpic hydrogen bonding. By strictly adhering to self-validating biophysical workflows like ITC, drug development professionals can leverage these thermodynamic signatures to design next-generation, highly selective protease inhibitors and activators.

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling of Calpain Inhibitors Using Z-Leu-Leu-OH as a Baseline Probe

Executive Summary In the landscape of drug development targeting calcium-dependent cysteine proteases, understanding the precise Structure-Activity Relationship (SAR) is paramount. While potent electrophilic inhibitors l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development targeting calcium-dependent cysteine proteases, understanding the precise Structure-Activity Relationship (SAR) is paramount. While potent electrophilic inhibitors like Calpeptin are routinely used to prevent unwanted proteolysis and maintain protein integrity[1], their design relies heavily on foundational peptide scaffolds. Z-Leu-Leu-OH (N-benzyloxycarbonyl-L-leucyl-L-leucine) is primarily known as a synthetic intermediate (educt) for generating active peptide aldehydes[2]. However, in advanced in vitro assay design, the free acid form serves a critical analytical purpose: it acts as a non-covalent, baseline competitive inhibitor.

By utilizing Z-Leu-Leu-OH in parallel with its aldehyde counterpart (Z-Leu-Leu-CHO, Calpain Inhibitor I), researchers can isolate the exact thermodynamic contribution of the electrophilic "warhead" versus the peptide backbone. This application note details the causality, experimental design, and self-validating protocols required to utilize Z-Leu-Leu-OH in fluorogenic calpain assays[3].

Mechanistic Grounding: The Causality of Scaffold Design

Calpains (e.g., Calpain-1/μ-calpain and Calpain-2/m-calpain) feature a highly conserved active site centered around a catalytic cysteine (Cys115 in Calpain-1). The design of calpain inhibitors typically involves a di- or tri-peptide sequence that mimics the natural substrate, capped with an electrophilic warhead.

  • The Peptide Backbone (Z-Leu-Leu-): The P1 and P2 leucine residues dock into the S1 and S2 hydrophobic pockets of the calpain active site. This interaction is purely non-covalent, driven by van der Waals forces and hydrogen bonding.

  • The Warhead (-OH vs. -CHO): When the C-terminus is a free carboxylic acid (Z-Leu-Leu-OH ), the molecule lacks the ability to form a covalent bond with the active-site thiolate, resulting in weak, reversible competitive inhibition. When converted to an aldehyde (Z-Leu-Leu-CHO ), the electrophile undergoes nucleophilic attack by the active-site cysteine, forming a reversible covalent hemiacetal bond.

Comparing these two molecules in a controlled assay provides the foundational data required for computational Quantitative Structure-Activity Relationship (QSAR) modeling of novel α-ketoamide and α-ketohydroxamate derivatives[4].

Mechanism Calpain Calpain Active Site (Cys115 / Cys105) Z_LL_OH Z-Leu-Leu-OH (Free Acid) NonCovalent Non-covalent Binding (S1/S2 Pocket Interaction) Z_LL_OH->NonCovalent Lacks electrophile Z_LL_CHO Z-Leu-Leu-CHO (Aldehyde) Covalent Reversible Covalent (Hemiacetal Formation) Z_LL_CHO->Covalent Nucleophilic attack NonCovalent->Calpain Baseline Affinity (High µM) Covalent->Calpain High Affinity (Low nM)

Thermodynamic contribution of the electrophilic warhead in calpain inhibition.

Quantitative Baseline Data

To contextualize the assay results, the following table summarizes the expected kinetic parameters when comparing the free acid to active warhead derivatives against human Calpain-1 and Calpain-2.

CompoundC-Terminal MoietyMechanism of ActionCalpain-1 IC₅₀ (µM)Calpain-2 IC₅₀ (µM)
Z-Leu-Leu-OH Free Acid (-COOH)Non-covalent competitive> 150.0> 150.0
Z-Leu-Leu-CHO Aldehyde (-CHO)Reversible covalent0.050.04
Z-Leu-Leu-Leu-CHO Aldehyde (-CHO)Reversible covalent1.201.50

Note: The >3,000-fold shift in IC₅₀ between Z-Leu-Leu-OH and Z-Leu-Leu-CHO isolates the ΔG contributed specifically by the hemiacetal bond formation.

Experimental Causality & Assay Architecture

This protocol utilizes the fluorogenic substrate Suc-LLVY-AMC [3]. Cleavage of the amide bond between tyrosine and the 7-amino-4-methylcoumarin (AMC) fluorophore results in a massive increase in fluorescence.

Causality of Experimental Variables:

  • DTT Inclusion: Calpain's active site cysteine is highly susceptible to oxidative inactivation. Dithiothreitol (DTT) maintains the thiolate in a nucleophilic state.

  • Calcium-Delayed Initiation: Calpain undergoes rapid autolysis in the presence of calcium. By pre-incubating the enzyme with Z-Leu-Leu-OH before adding calcium, we allow the weak non-covalent inhibitor to reach binding equilibrium without enzyme degradation skewing the kinetics.

  • Kinetic vs. Endpoint Reading: Because Z-Leu-Leu-OH is a weak competitive inhibitor, substrate depletion over time will artificially shift the apparent IC₅₀. Continuous kinetic monitoring ensures initial velocity ( V0​ ) is captured accurately.

AssayWorkflow Prep 1. Reagent Prep (Enzyme, Inhibitors) Incubate 2. Pre-incubation (15 min, 37°C) Prep->Incubate Activate 3. Ca2+ & Substrate (Suc-LLVY-AMC) Incubate->Activate Read 4. Kinetic Readout (Ex:380nm/Em:460nm) Activate->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step workflow for the in vitro fluorogenic calpain activity assay.

Self-Validating In Vitro Protocol

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% CHAPS (prevents non-specific adsorption to plastic).

  • Enzyme: Purified human Calpain-1, diluted to 0.5 µg/mL in Assay Buffer.

  • Substrate: Suc-LLVY-AMC prepared at 10 mM in anhydrous DMSO, diluted to 500 µM in Assay Buffer (10X working stock).

  • Inhibitors:

    • Test Compound: Z-Leu-Leu-OH (Titration range: 1 mM down to 1 µM).

    • Reference Compound: Z-Leu-Leu-CHO (Titration range: 1 µM down to 1 nM).

Microplate Setup (Self-Validating Architecture)

Use a 96-well black opaque microplate to prevent fluorescent cross-talk. Set up the following control wells alongside your Z-Leu-Leu-OH test wells:

  • Blank (Quality Control): Buffer + Substrate + Calcium (Validates that the substrate does not auto-hydrolyze).

  • Positive Control (100% Activity): Enzyme + Buffer + Substrate + Calcium + DMSO vehicle (Establishes Vmax​ ).

  • Reference Control (Assay Sensitivity): Enzyme + Z-Leu-Leu-CHO + Substrate + Calcium (Validates that the enzyme is susceptible to active-site inhibition).

Step-by-Step Execution
  • Assembly: Add 40 µL of Assay Buffer to all wells.

  • Enzyme Addition: Add 20 µL of Calpain-1 (0.5 µg/mL) to all wells except the Blank. Add 20 µL of Assay Buffer to the Blank.

  • Inhibitor Addition: Add 10 µL of Z-Leu-Leu-OH (at various concentrations) or vehicle (DMSO) to the respective wells.

  • Equilibration: Incubate the plate in the dark at 37°C for 15 minutes. Critical: Do not add calcium yet.

  • Initiation: Prepare an Initiation Mix containing 50 mM CaCl₂ and 500 µM Suc-LLVY-AMC in Assay Buffer. Rapidly add 20 µL of this mix to all wells to start the reaction. (Final assay volume = 100 µL; Final Ca²⁺ = 10 mM; Final Substrate = 50 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader pre-warmed to 37°C. Measure fluorescence continuously (every 60 seconds) for 30 minutes at Ex: 380 nm / Em: 460 nm .

Data Analysis
  • Extract the linear slope (Relative Fluorescence Units/min) from the first 10 minutes of the reaction to determine the initial velocity ( V0​ ).

  • Normalize the V0​ of the Z-Leu-Leu-OH wells against the Positive Control (set to 100% activity).

  • Plot the normalized activity against the log concentration of Z-Leu-Leu-OH using non-linear regression (four-parameter logistic curve) to determine the baseline non-covalent IC₅₀.

References

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL:[Link] Note: Demonstrates the use of fluorogenic substrates like Suc-LLVY-AMC in in vitro assays.[3]

  • QSAR studies on peptide α-ketoamides and α-ketohydroxamate derivatives as calpain I inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008) URL:[Link] Note: Foundational computational models relying on baseline thermodynamic binding data of calpain inhibitors.[4]

Sources

Application

Application Note: Z-Leu-Leu-OH Cleavage Assays for the Characterization of Specific Metalloproteases

Executive Summary & Scope Z-Leu-Leu-OH (Benzyloxycarbonyl-L-leucyl-L-leucine) serves as a foundational, non-fluorogenic synthetic dipeptide substrate for the kinetic characterization of zinc metalloproteases, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Z-Leu-Leu-OH (Benzyloxycarbonyl-L-leucyl-L-leucine) serves as a foundational, non-fluorogenic synthetic dipeptide substrate for the kinetic characterization of zinc metalloproteases, particularly thermolysin and homologous bacterial endopeptidases (1[1]). By providing a single, defined cleavage site, this substrate allows for the precise derivation of Michaelis-Menten parameters ( kcat​ and Km​ ), avoiding the kinetic ambiguity associated with multi-site protein substrates like casein. Furthermore, Z-Leu-Leu-OH is frequently utilized as an allosteric activator for complex proteases such as the ClpP1P2 system in Mycobacterium tuberculosis (2[2]), highlighting its versatility in structural biology and drug development.

Mechanistic Causality & Assay Design

The structural design of the Z-Leu-Leu-OH assay is intrinsically linked to the active site architecture of thermolysin-like metalloproteases. These enzymes preferentially hydrolyze peptide bonds where the P1' position is occupied by a bulky, hydrophobic amino acid such as Leucine (3[3]).

  • The Z-Protecting Group : The N-terminal benzyloxycarbonyl (Z) modification is critical. It abrogates non-specific degradation by aminopeptidases and restricts the metalloprotease to endopeptidase activity, ensuring exclusive cleavage at the internal Leu-Leu bond.

  • Metal Ion Dependency : Catalysis is strictly dependent on a divalent zinc ion ( Zn2+ ) located in the enzyme's active core, which polarizes a water molecule for nucleophilic attack on the scissile peptide bond. Concurrently, calcium ions ( Ca2+ ) must be supplemented in the buffer; while not involved in catalysis, they are essential for maintaining the enzyme's thermal stability and preventing rapid autoproteolysis (4[4]).

G cluster_0 Thermolysin-Mediated Cleavage of Z-Leu-Leu-OH Substrate Z-Leu-Leu-OH (Intact Substrate) Enzyme Thermolysin (Zn²⁺ / Ca²⁺ core) Substrate->Enzyme Binding Product1 Z-Leu-OH (N-terminal Fragment) Enzyme->Product1 Cleavage Product2 H-Leu-OH (Free Amine Fragment) Enzyme->Product2 Cleavage

Fig 1: Thermolysin-mediated cleavage of Z-Leu-Leu-OH yielding Z-Leu-OH and H-Leu-OH fragments.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug screening and kinetic profiling, the following protocols are designed as self-validating systems.

Protocol A: HPLC-Based Kinetic Assay (Absolute Quantification)

Causality & Self-Validation : By utilizing Reverse-Phase HPLC (RP-HPLC), we separate the intact dipeptide from its cleavage products based on hydrophobicity. This acts as a self-validating mass-balance system: the molar sum of the remaining Z-Leu-Leu-OH and the generated Z-Leu-OH must equal the initial substrate concentration. A deviation >5% indicates non-specific enzyme precipitation, substrate insolubility, or off-target degradation.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare 50 mM Tris-HCl (pH 8.0) supplemented with 10 mM CaCl2​ and 10 µM ZnCl2​ . Causality: Tris maintains the optimal pH for thermolysin, while Ca2+ prevents autolysis and Zn2+ ensures the active site remains fully metalated.

  • Substrate Solubilization : Dissolve Z-Leu-Leu-OH in 100% DMSO to create a 100 mM stock. Dilute into the reaction buffer to final concentrations ranging from 0.1 mM to 5.0 mM. Causality: Z-Leu-Leu-OH has limited aqueous solubility; maintaining a final DMSO concentration of 5% prevents enzyme denaturation.

  • Enzyme Initiation : Pre-warm the substrate solutions to 37°C. Initiate the reaction by adding purified thermolysin (final concentration 10-50 nM).

  • Quenching : At specific time intervals (e.g., 2, 5, 10, 15 minutes), extract 50 µL aliquots and quench by adding 50 µL of 1% Trifluoroacetic acid (TFA). Causality: The extreme pH drop immediately protonates the catalytic residues, halting metalloprotease activity and preparing the sample for acidic RP-HPLC.

  • HPLC Analysis : Inject 20 µL onto a C18 column. Run a linear gradient of 10-90% Acetonitrile in 0.1% TFA over 15 minutes. Monitor absorbance at 214 nm (peptide bond).

  • Data Processing : Integrate the peaks for Z-Leu-Leu-OH and Z-Leu-OH. Calculate initial velocities ( v0​ ) and fit to the Michaelis-Menten equation.

Protocol B: Fluorescamine-Based High-Throughput Assay

Causality & Self-Validation : Fluorescamine is non-fluorescent until it reacts with primary aliphatic amines. Because Z-Leu-Leu-OH is N-terminally protected, it produces zero background signal (2[2]). The assay is self-validating through the inclusion of a "Substrate + Buffer (No Enzyme)" control, which must yield no fluorescence, proving the Z-protecting group is intact and no spontaneous hydrolysis has occurred.

Step-by-Step Methodology :

  • Reaction Setup : In a 96-well black microplate, combine 90 µL of reaction buffer (50 mM HEPES, pH 7.5, 10 mM CaCl2​ ) with 1 mM Z-Leu-Leu-OH. Causality: HEPES is strictly required here over Tris, as Tris contains a primary amine that would massively interfere with fluorescamine.

  • Enzyme Addition : Add 10 µL of thermolysin to initiate cleavage. Incubate at 37°C.

  • Detection : Add 25 µL of a 0.3 mg/mL fluorescamine solution (dissolved in anhydrous acetone) to each well. Causality: Fluorescamine reacts with the newly liberated H-Leu-OH fragment within milliseconds. Excess reagent rapidly hydrolyzes into non-fluorescent products.

  • Measurement : Read fluorescence immediately using a microplate reader (Excitation: 390 nm, Emission: 475 nm).

Quantitative Data & Assay Comparison

Table 1: Comparison of Analytical Modalities for Z-Leu-Leu-OH Cleavage

ParameterHPLC-UV Cleavage AssayFluorescamine Amine Assay
Primary Analyte Z-Leu-Leu-OH (Depletion) & Z-Leu-OH (Formation)H-Leu-OH (Formation of primary amine)
Throughput Low to Medium (15 min/run)High (96/384-well microplate compatible)
Self-Validation High (Mass-balance verification)Medium (Requires zero-amine buffer controls)
Buffer Restrictions Compatible with Tris-HClIncompatible with Tris (requires HEPES/MOPS)
Detection Limit ~1-5 µM~50-100 nM

Table 2: Illustrative Kinetic Parameters for Thermolysin Cleavage

Substrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Reference Context
Z-Leu-Leu-OH 2.5 - 5.015 - 30~6,000Standard dipeptide cleavage (1[1])
Z-Gly-Leu-Ala 1.0 - 2.050 - 100~50,000Extended tripeptide substrate (1[1])
(Note: Values are illustrative and highly dependent on specific buffer conditions, pH, and metal ion stoichiometry).

Troubleshooting & Optimization

  • Avoidance of Chelators : Never include EDTA or EGTA in the assay buffers. These agents will rapidly strip the Zn2+ and Ca2+ ions from the metalloprotease, resulting in immediate and irreversible loss of catalytic activity.

  • Substrate Precipitation : If the reaction mixture turns cloudy upon the addition of Z-Leu-Leu-OH, the substrate has precipitated. Ensure the stock is fully dissolved in 100% DMSO and warm the aqueous buffer to 37°C prior to substrate addition.

  • High Background in Fluorescamine Assay : If the "No Enzyme" control shows high fluorescence, your buffer contains primary amines. Verify that no Tris, glycine, or ammonium salts were used in the buffer preparation.

References

  • [3] 15 Reactive Peptides, Thieme Connect. Available at:

  • [4] Characterization of the Glutamyl Endopeptidase from Staphylococcus aureus Expressed in Escherichia coli, NII. Available at:

  • [2] The active ClpP protease from M. tuberculosis is a complex composed of a heptameric ClpP1 and a ClpP2 ring, NIH PMC. Available at:

  • [1] H-LEU-LEU-ALA-OH | 20274-80-0, Benchchem. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Z-Leu-Leu-OH Concentration for IC50 Determination

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to directly address sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to directly address specific issues that may be encountered during the determination of the half-maximal inhibitory concentration (IC50) for the dipeptide Z-Leu-Leu-OH.

Troubleshooting Guide: IC50 Determination for Z-Leu-Leu-OH

High variability, unexpected results, or a complete lack of inhibition can be common hurdles in IC50 determination. This guide provides a structured approach to troubleshooting your experiments.

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding or pipetting errors.- Edge effects in 96-well plates leading to uneven evaporation.[1]- Compound precipitation at higher concentrations.- Ensure thorough mixing of cell suspensions before seeding and calibrate pipettes regularly.[1]- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[1]- Visually inspect wells for precipitation after adding the compound. If observed, reconsider the solvent and final concentration.
No Inhibition Observed or Very High IC50 - Incorrect assay choice for the target.- Compound instability or degradation.- Insufficient incubation time.- Low cell permeability.- Z-Leu-Leu-OH is a dipeptide that may act as a protease inhibitor. Consider assays for proteasome or calpain activity.[2][3]- Prepare fresh stock solutions of Z-Leu-Leu-OH. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[4]- Optimize the incubation time with the inhibitor; 24 to 72 hours is a common range for cell-based assays.[5]- For cell-based assays, ensure the compound can penetrate the cell membrane. Some peptide-based inhibitors have limited permeability.[2]
Inconsistent IC50 Values Across Experiments - Variation in cell passage number or health.- Different lots of reagents (e.g., FBS, media).[1]- Fluctuation in incubation conditions (temperature, CO2).- Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.[5]- Use the same batch of critical reagents for a set of experiments.[1]- Regularly calibrate and monitor incubators.
Dose-Response Curve Does Not Plateau at 100% Inhibition - Compound solubility limit has been reached.- Off-target effects at high concentrations.- The compound is a partial, not a full, inhibitor.- Check the solubility of Z-Leu-Leu-OH in your assay medium. The use of a small percentage of DMSO is common, but ensure the final concentration is not toxic to the cells (typically <0.1%).[6]- Consider if the compound is inhibiting other cellular processes at high concentrations.[4]- The observed effect may be the true maximal inhibition for this compound under the assay conditions.
Cell Viability Exceeds 100% at Low Concentrations - Hormesis effect, where a low dose of an inhibitor stimulates a biological response.- Experimental artifact.- This can be a real biological effect. Report the full dose-response curve.- Double-check calculations and ensure proper background subtraction.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for Z-Leu-Leu-OH?

A1: Z-Leu-Leu-OH is a dipeptide with a benzyloxycarbonyl (Z) protecting group.[7] While it can be used as a building block in peptide synthesis, its structure is similar to known protease inhibitors.[7][8] For instance, the well-characterized proteasome inhibitor MG-132 is Z-Leu-Leu-Leu-al, and the calpain inhibitor calpeptin is Z-Leu-nLeu-H.[2][3][6] Given these structural similarities, Z-Leu-Leu-OH likely functions as a competitive inhibitor of certain proteases, such as calpains or components of the proteasome. The dipeptide structure can mimic the natural substrates of these enzymes.

Q2: How do I choose the right assay to determine the IC50 of Z-Leu-Leu-OH?

A2: The choice of assay is critical and depends on the hypothesized target. Based on its structure, you might consider the following:

  • Proteasome Activity Assays: These assays measure the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome.[9][10] Commercially available kits often use a fluorogenic or luminogenic substrate that is cleaved by the proteasome to produce a signal.[10][11] A reduction in signal in the presence of Z-Leu-Leu-OH would indicate inhibition.

  • Calpain Activity Assays: Similar to proteasome assays, these use a specific substrate for calpains that releases a fluorescent or colored product upon cleavage.

  • Caspase Activity Assays: If you suspect Z-Leu-Leu-OH induces apoptosis, you could measure the activity of executioner caspases like caspase-3/7.[12][13] These assays also utilize specific substrates that generate a luminescent or fluorescent signal when cleaved.[12]

A good starting point would be a cell-based proteasome activity assay, given the similarity to MG-132.

Q3: What is a suitable concentration range for Z-Leu-Leu-OH in an initial IC50 experiment?

A3: For a compound with an unknown IC50, a wide concentration range is recommended for the initial experiment. A common approach is to use a 10-point serial dilution.[5] A starting range from 100 µM down to the low nanomolar range is often appropriate.[5] If the potency is completely unknown, you might start with a higher maximum concentration, being mindful of solubility limits.

Q4: How should I prepare my Z-Leu-Leu-OH stock and working solutions?

A4: Z-Leu-Leu-OH is a peptide-like molecule and may have limited solubility in aqueous solutions.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions from your stock solution to create a range of concentrations. It is good practice to prepare intermediate dilutions in your solvent before making the final dilutions in the cell culture medium to avoid precipitation.[5]

  • Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is at a non-toxic level for your cells (typically below 0.1%).[6] Always include a vehicle control (cells treated with the same concentration of solvent as the highest inhibitor concentration) in your experimental setup.[1]

Q5: What are the critical controls to include in my IC50 determination experiment?

A5: A well-controlled experiment is essential for reliable IC50 data. Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Z-Leu-Leu-OH. This group represents 100% cell viability or 0% inhibition.[1]

  • Untreated Control: Cells in media alone, to ensure the vehicle itself is not having an effect.

  • Positive Control Inhibitor: A known inhibitor of the target protease (e.g., MG-132 for the proteasome) to validate that the assay is working correctly.[4]

  • No-Cell Control (Blank): Wells containing only media and the assay reagent to determine the background signal.[5]

Experimental Protocol: IC50 Determination of Z-Leu-Leu-OH using a Cell-Based Proteasome Activity Assay

This protocol provides a general framework. Optimization for specific cell lines and assay kits is recommended.

Materials:

  • Selected cell line (e.g., a cancer cell line like HeLa or Jurkat)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Z-Leu-Leu-OH

  • DMSO

  • 96-well cell culture plates (white-walled plates for luminescence assays)

  • Proteasome activity assay kit (e.g., Proteasome-Glo™ Cell-Based Assay)[9]

  • Plate reader capable of luminescence detection

  • Positive control inhibitor (e.g., MG-132)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Z-Leu-Leu-OH in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations. For a 10-point curve, you might prepare solutions ranging from 200 µM down to the nanomolar range.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control inhibitor (e.g., 20 µM MG-132).

    • Carefully add 100 µL of the 2X compound solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X concentrations of the inhibitor.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time may need to be determined empirically.

  • Proteasome Activity Measurement:

    • Follow the manufacturer's protocol for the chosen proteasome activity assay kit.[9] This typically involves adding the assay reagent directly to the wells.

    • Incubate for the recommended time (e.g., 10-30 minutes) at room temperature to allow for cell lysis and signal generation.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-cell control) from all other readings.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% activity).

    • Plot the percentage of proteasome activity against the logarithm of the Z-Leu-Leu-OH concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and calculate the IC50 value.[1] Software such as GraphPad Prism is commonly used for this analysis.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare Z-Leu-Leu-OH Stock Solution (in DMSO) C Prepare Serial Dilutions of Z-Leu-Leu-OH A->C B Seed Cells in 96-Well Plate D Add Dilutions to Cells B->D C->D E Incubate (e.g., 24h) D->E F Add Protease Activity Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Data Normalization & Curve Fitting G->H I Determine IC50 H->I

Caption: Experimental workflow for IC50 determination of Z-Leu-Leu-OH.

cluster_protease Protease Active Site protease Protease products Cleavage Products protease->products Cleavage no_reaction Inhibition (No Cleavage) protease->no_reaction Blocks Substrate Binding substrate Natural Substrate substrate->protease Binds to Active Site z_leu_leu_oh Z-Leu-Leu-OH (Inhibitor) z_leu_leu_oh->protease Competitively Binds to Active Site

Caption: Potential competitive inhibition mechanism of Z-Leu-Leu-OH.

References

  • BenchChem. (2025). Technical Support Center: Proteasome Inhibitor Experiments. BenchChem.
  • Promega Corporation. (n.d.). Cell-Based Proteasome-Glo™ Assays.
  • Chem-Impex. (n.d.). Z-Leu-Leu-OH.
  • BenchChem. (2025). Proteasome Inhibitor Experiments: Technical Support Center. BenchChem.
  • Kou, B., et al. (2025).
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Abcam. (n.d.). Proteasome Activity Assay Kit (ab107921).
  • BenchChem. (2025).
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • ACS Omega. (2023).
  • BenchSci. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci.
  • BenchChem. (2025). Technical Support Center: Investigating Inconsistent IC50 Values. BenchChem.
  • Promega Corporation. (n.d.). Proteasome-Glo™ Assays.
  • Sigma-Aldrich. (n.d.). 20S Proteasome Activity Assay, for cancer and apoptosis studies.
  • Umezawa, K., et al. (1988). Synthesis of a new cell penetrating calpain inhibitor (calpeptin). PubMed.
  • Santa Cruz Biotechnology. (n.d.). Calpain Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice.
  • Peptidepharma. (n.d.). Z-Leu-Leu-Leu-H (aldehyde) (5 mg vial).
  • Bio-protocol. (2018). Caspase-3 activity assay. Bio-protocol.
  • MedchemExpress.com. (n.d.). Z-Leu-OH.DCHA | Amino Acid Derivative.
  • Agilent. (2004). Caspase Activity Using Synergy HT Multi-Mode Microplate Reader: Measuring Apoptosis Enzymes. Agilent.
  • National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Creative Commons. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Oxford Academic. (2025). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters.
  • BenchChem. (2025). Technical Support Center: Proteasome Inhibitor IX (MG-132). BenchChem.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • PubMed. (1992). Inactivation of calpain by peptidyl fluoromethyl ketones. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Z- D -Leu-OH = 98.0 TLC 28862-79-5.
  • Chem-Impex. (n.d.). Z-Ala-Leu-OH.
  • ResearchGate. (2025). What concentration of small molecule inhibition is suitable for gene expression assessment? IC50 or lower one?.
  • BenchChem. (2025). An In-depth Technical Guide to Z-D-Leu-OH.
  • Reddit. (2025). Help with determining IC50 for enzyme inhibitors. r/Biochemistry.
  • MedchemExpress.com. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide.
  • National Center for Biotechnology Information. (n.d.). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media.
  • BenchChem. (2025). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. BenchChem.
  • BenchChem. (2026). The Science Behind Fmoc-Leu-Leu-OH in Peptide Synthesis. BenchChem.
  • Azure Biosystems. (2025).

Sources

Optimization

Technical Support Center: Preventing Racemization During Z-Leu-Leu-OH Carboxyl Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the loss of chiral integrity during peptide segment coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the loss of chiral integrity during peptide segment coupling. Activating the C-terminus of an N-protected dipeptide like Z-Leu-Leu-OH is notoriously difficult because it is highly susceptible to epimerization at the C-terminal Leucine.

This guide unpacks the causality behind this phenomenon and provides field-proven, self-validating protocols to ensure high optical purity in your synthesized peptides.

FAQ 1: Why does Z-Leu-Leu-OH epimerize so easily compared to single amino acids?

Answer: The root cause lies in the structural difference between a single protected amino acid and a dipeptide segment. When you activate a single amino acid protected by a urethane group (like Z/Cbz or Fmoc), the urethane carbonyl oxygen is weakly nucleophilic, which generally prevents the formation of a stable oxazolone ring.

However, in a dipeptide segment like Z-Leu-Leu-OH, the penultimate amide bond provides a highly nucleophilic carbonyl oxygen. Upon activation of the C-terminal carboxyl group (forming an O-acylisourea or similar active ester), this internal carbonyl oxygen rapidly attacks the activated carbon, forming a 5(4H)-oxazolone intermediate .

This oxazolone ring is highly prone to base-catalyzed deprotonation at the α -carbon because the resulting enolate is stabilized by aromaticity (forming a planar, aromatic oxazole system). When the incoming amine nucleophile finally attacks this planar enolate, it does so from either face, yielding a racemic mixture of L- and D-epimers at the C-terminal Leucine.

G A Z-Leu-Leu-OH (Protected Dipeptide) B Activated Ester (e.g., O-Acylisourea) A->B Activation (DIC/HATU) C 5(4H)-Oxazolone Intermediate B->C Penultimate Carbonyl Attack G Trapped Active Ester (e.g., Oxyma Ester) B->G Fast Additive Trapping (Oxyma Pure/DEPBT) D Planar Enolate (Loss of Chirality) C->D Base-catalyzed Deprotonation E Nucleophilic Attack (Incoming Amine) D->E F Racemized Product (D/L-Epimers) E->F H Chiral Product (L-Epimer Only) G->H Aminolysis

Mechanistic pathway of oxazolone-induced racemization and prevention via additive trapping.

FAQ 2: Which coupling reagents and additives offer the best protection against this oxazolone pathway?

Answer: To prevent racemization, your activation strategy must outcompete oxazolone formation by rapidly converting the transient active ester into a less reactive, but more stable, intermediate that does not cyclize.

  • DIC / Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly acidic oxime additive that rapidly traps the O-acylisourea formed by DIC. It forms an Oxyma ester that is highly reactive toward amines but sterically and electronically resists oxazolone formation .

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent specifically developed for segment coupling. It mediates amide bond formation with remarkable resistance to racemization because its leaving group forms an intermediate that is highly stable against α -proton abstraction .

Table 1: Comparative Epimerization Rates During Segment Coupling (Note: Values are representative benchmarks based on standard solution-phase segment couplings at room temperature)

Coupling SystemAdditiveBase RequirementRelative Epimerization Risk
DIC NoneNoneVery High (>20%)
DIC HOBtNoneModerate (5-10%)
HATU HOAtDIPEA (2.0 eq)Low to Moderate (2-5%)
DIC Oxyma PureNone (Base-free)Very Low (<1%)
DEPBT NoneDIPEA / TMPTrace / Undetectable
FAQ 3: How do my choices of base and solvent impact the racemization of Z-Leu-Leu-OH?

Answer:

  • Base Selection: The deprotonation of the oxazolone intermediate is strictly base-catalyzed. Using strong, unhindered tertiary amines (like Triethylamine) accelerates epimerization. If a base is strictly required (e.g., when using uronium salts like HATU), use a sterically hindered base like TMP (2,4,6-collidine). TMP is preferred over DIPEA because its methyl groups block it from easily abstracting the α -proton, while it still effectively neutralizes acidic byproducts . Better yet, utilize a base-free system like DIC/Oxyma Pure.

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO stabilize the oxazolone intermediate and its enolate form, promoting racemization. Whenever peptide solubility allows, utilizing a less polar solvent mixture, such as DCM/DMF (9:1 v/v) or THF, will suppress the dielectric stabilization of the enolate, thereby preserving chiral integrity.

Self-Validating Experimental Protocol: Base-Free Coupling of Z-Leu-Leu-OH

To ensure trustworthiness, the following protocol utilizes a self-validating framework. By eliminating the base entirely and strictly controlling the temperature, the system inherently restricts the thermodynamic pathways leading to oxazolone deprotonation.

Materials:

  • Z-Leu-Leu-OH (1.0 eq)

  • Amine nucleophile (e.g., H-Ala-OMe) (1.1 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • Solvent: Anhydrous DCM/DMF (9:1 v/v)

Step-by-Step Methodology:

  • Preparation & Desalting: If your amine is a hydrochloride salt, it must be free-based prior to the reaction. To maintain a base-free coupling environment, pre-wash the amine solution with aqueous NaHCO3​ , extract into DCM, dry over Na2​SO4​ , and concentrate before use.

  • Pre-activation (The Critical Step): Dissolve Z-Leu-Leu-OH and Oxyma Pure in the DCM/DMF mixture. Chill the reaction flask to 0 °C using an ice bath. (Causality check: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for oxazolone formation).

  • Activation: Add DIC dropwise to the chilled solution. Stir for exactly 5 minutes at 0 °C. This allows the formation of the Oxyma active ester while the low temperature suppresses cyclization.

  • Nucleophile Addition: Add the free amine dissolved in a minimal amount of DCM.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 4 to 12 hours.

  • Self-Validation (In-Process Control): Before workup, withdraw a 5 µL aliquot, quench with methanol, and analyze via Chiral HPLC. You should observe a single peak corresponding to the L,L,L-tripeptide, validating the suppression of the D-epimer.

  • Workup: Filter off the precipitated diisopropylurea (DIU). Wash the filtrate sequentially with 5% citric acid, saturated NaHCO3​ , and brine to remove residual Oxyma Pure and unreacted starting materials.

Workflow N1 1. Dissolution Z-Leu-Leu-OH + Oxyma in DMF/DCM N2 2. Chilling Cool to 0°C N1->N2 N3 3. Activation Add DIC dropwise Stir 5 min N2->N3 N4 4. Coupling Add Amine React 0°C to RT N3->N4 N5 5. Validation HPLC Chiral Analysis N4->N5

Step-by-step base-free coupling workflow using DIC/Oxyma Pure to minimize epimerization.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. URL:[Link]

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91–94. URL:[Link]

Troubleshooting

Technical Support Center: Resolving Background Noise in Z-Leu-Leu-Based Fluorogenic Protease Assays

Welcome to the Technical Support Center for fluorogenic protease assays. In high-throughput screening and enzyme kinetics, assays targeting the 20S proteasome or cathepsins frequently utilize fluorogenic substrates such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorogenic protease assays. In high-throughput screening and enzyme kinetics, assays targeting the 20S proteasome or cathepsins frequently utilize fluorogenic substrates such as Z-Leu-Leu-Leu-AMC or Z-Leu-Leu-Glu-AMC[1][2].

Mechanistic Principle: The target protease cleaves the amide bond of the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) reporter and the corresponding peptide fragment (e.g., Z-Leu-Leu-OH or Z-Leu-Leu-Leu-OH)[3]. While the assay quantifies the AMC signal, background noise—arising from substrate autohydrolysis, compound autofluorescence, or product inhibition by the Z-Leu-Leu-OH fragment—can severely compromise assay sensitivity and Z'-factors[4][5].

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why is my Day 0 / Time 0 baseline fluorescence so high?

Causality: High initial background fluorescence is almost exclusively caused by the presence of free AMC in your substrate stock[5]. AMC is weakly fluorescent when conjugated to the Z-Leu-Leu peptide moiety but exhibits massive fluorescence enhancement upon release. Repeated freeze-thaw cycles introduce trace condensation (water) into anhydrous DMSO stocks. This water acts as a nucleophile, spontaneously hydrolyzing the AMC-amide bond during storage and releasing free AMC and Z-Leu-Leu-OH before the assay even begins. Resolution: Reconstitute lyophilized substrates in strictly anhydrous DMSO. Aliquot immediately into single-use vials and store at -80°C under nitrogen or argon gas. Never subject a working stock to more than one freeze-thaw cycle.

Q2: I observe a non-linear, drifting background signal in my "No Enzyme" control. What is happening?

Causality: A drifting baseline indicates continuous, buffer-catalyzed autohydrolysis of the substrate[4]. This is typically driven by suboptimal buffer conditions. High pH (>8.0) or the presence of strong nucleophilic reducing agents (like high concentrations of DTT) can slowly cleave the substrate over the course of a 60-minute kinetic read. Resolution: Optimize the assay buffer pH to the physiological optimum of the enzyme (typically pH 7.1–7.5 for the 20S proteasome). If reducing agents are required for enzyme stability, substitute DTT with TCEP, which is a weaker nucleophile and less likely to attack the substrate's amide bond.

Q3: Does the accumulation of the Z-Leu-Leu-OH cleavage product cause background noise?

Causality: The Z-Leu-Leu-OH peptide fragment itself is non-fluorescent and does not emit photons[6]. However, as the enzymatic reaction progresses, the localized accumulation of Z-Leu-Leu-OH can act as a weak competitive product inhibitor. This alters the steady-state kinetics of the enzyme, causing a non-linear downward drift in the signal curve. This drift artificially narrows the dynamic range and reduces the Signal-to-Background (S/B) ratio, which analytical software often misdiagnoses as background noise. Resolution: Ensure that the assay is operating under initial velocity ( V0​ ) conditions. Limit the total substrate conversion to less than 10% to prevent Z-Leu-Leu-OH accumulation from altering the reaction kinetics.

Q4: My library screening shows erratic background noise and negative inhibition values. How do I fix this?

Causality: This is a classic symptom of the Inner Filter Effect (IFE) and compound autofluorescence. AMC is excited at 345–360 nm and emits at 440–460 nm[1][3]. Many small-molecule library compounds contain conjugated aromatic ring systems that absorb or fluoresce in this exact UV-blue spectrum, creating false-positive noise or quenching the true AMC signal. Resolution: Implement a "pre-read" step. Measure the fluorescence of the plate containing the buffer, compounds, and substrate before adding the enzyme. Subtract this pre-read value from the final kinetic read to isolate the true enzymatic signal.

Part 2: Diagnostic Workflows & Visualizations

Biochemical Cleavage Pathway & Noise Sources

Pathway Substrate Fluorogenic Substrate (e.g., Z-Leu-Leu-AMC) Enzyme Target Protease (e.g., 20S Proteasome) Substrate->Enzyme Enzymatic Cleavage Peptide Peptide Product (Z-Leu-Leu-OH) Enzyme->Peptide Fluorophore Free Fluorophore (AMC - Highly Fluorescent) Enzyme->Fluorophore Noise1 Spontaneous Autohydrolysis (Buffer/Storage Issues) Noise1->Fluorophore Non-enzymatic release Noise2 Compound Autofluorescence (Library Screening) Noise2->Fluorophore Spectral Overlap

Biochemical cleavage pathway of Z-Leu-Leu-AMC highlighting sources of background noise.

Logical Troubleshooting Workflow

Workflow Start High Background Detected CheckT0 Check Time 0 (T0) Fluorescence Start->CheckT0 HighT0 T0 is High (>10% of Max Signal) CheckT0->HighT0 LowT0 T0 is Low (Drift over time) CheckT0->LowT0 Action1 Run Substrate QC Replace Stock Solution HighT0->Action1 Substrate Degradation CheckComp Isolate 'No Enzyme' Control LowT0->CheckComp Action2 Optimize Buffer pH Check Reducing Agents Action3 Perform Pre-read Subtract Autofluorescence CheckComp->Action2 Buffer Autohydrolysis CheckComp->Action3 Library Interference

Logical troubleshooting workflow for identifying and resolving assay background noise.

Part 3: Quantitative Data Summaries

Table 1: Impact of Substrate Storage Conditions on Baseline Noise (Free AMC Release) Data illustrates the causality between moisture introduction during freeze-thaw cycles and the spontaneous release of free AMC, which directly degrades the assay's Z'-factor.

Storage ConditionFreeze-Thaw CyclesFree AMC (% of Total Signal)Resulting Z'-FactorAssay Viability
-80°C, Anhydrous DMSO, N20 (Single-use aliquot)< 0.5%0.85Excellent
-20°C, Standard DMSO34.2%0.62Marginal
4°C, Standard DMSO512.8%0.35Fail (High Noise)
Room Temp (24h exposure)N/A28.5%< 0.10Fail (Unusable)

Table 2: Buffer Additives and Their Effect on Signal-to-Background (S/B) Ratio Data demonstrates the nucleophilic attack of buffer components on the substrate's amide bond.

Buffer ConditionpHAutohydrolysis Rate (RFU/min)S/B RatioRecommendation
50 mM Tris, 1 mM EDTA7.51.245:1Optimal Baseline
50 mM Tris, 5 mM DTT7.58.518:1Moderate Noise
50 mM Tris, 5 mM DTT8.524.04:1Fail (High Noise)
50 mM Tris, 1 mM TCEP7.51.542:1Optimal for Reductive Env.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Quality Control of Fluorogenic Substrates via Fluorometry

This protocol ensures your Z-Leu-Leu-AMC substrate has not degraded into free Z-Leu-Leu-OH and AMC prior to screening.

  • Preparation: Thaw a single-use aliquot of the fluorogenic substrate (e.g., 10 mM in anhydrous DMSO) to room temperature in the dark.

  • Dilution: Dilute the substrate to your final assay concentration (e.g., 50 µM) in your optimized assay buffer (pH 7.5).

  • Baseline Measurement (T0): Pipette 50 µL of the diluted substrate into a black, flat-bottom 96-well microplate. Read the fluorescence immediately at Ex/Em = 360/460 nm. Record this as RFUbaseline​ .

  • Total Cleavage Measurement (Tmax): Add an excess of the target protease (e.g., 100 nM 20S Proteasome) to the well. Incubate at 37°C until the fluorescence signal plateaus (typically 60–90 minutes). Record this as RFUmax​ .

  • Self-Validation Checkpoint: Calculate the percentage of free AMC: (RFUbaseline​/RFUmax​)×100 .

    • Causality Rule: If the free AMC exceeds 2% , the substrate batch is compromised by autohydrolysis. The baseline noise is too high for sensitive inhibitor screening, and the aliquot must be discarded.

Protocol B: Optimized Kinetic Assay Setup with Background Subtraction

This protocol establishes a self-validating system to dynamically subtract background noise caused by compound autofluorescence and buffer autohydrolysis[4].

  • Reagent Setup: Prepare the Assay Buffer (50 mM Tris, 1 mM EDTA, 1 mM TCEP, pH 7.5). Prepare the Enzyme Solution (e.g., 2 nM) and Substrate Solution (e.g., 50 µM) in the Assay Buffer.

  • Plate Assembly:

    • Test Wells: Add 10 µL of test compound + 40 µL Enzyme Solution.

    • No Enzyme Control (Blank): Add 10 µL of vehicle (DMSO) + 40 µL Assay Buffer.

    • Positive Control: Add 10 µL of vehicle (DMSO) + 40 µL Enzyme Solution.

  • Pre-Incubation & Pre-Read: Incubate the plate for 15 minutes at room temperature. Perform a fluorescence read (Ex/Em = 360/460 nm) to quantify compound autofluorescence.

  • Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to initiate the reaction.

  • Kinetic Monitoring: Read the plate continuously every 60 seconds for 30 minutes.

  • Self-Validation Checkpoint: Calculate the slope ( ΔRFU/min ) of the No Enzyme Control.

    • Causality Rule: The slope of the blank must be less than 5% of the Positive Control slope. If it exceeds this threshold, the buffer is actively hydrolyzing the substrate. You must lower the pH or reduce the concentration of nucleophilic additives.

  • Data Processing: Subtract the slope of the No Enzyme Control from all Test Wells to yield the true enzymatic velocity ( V0​ ).

References

  • UBPBio. "Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) - Fluorescent Peptide / Protein Substrates." UBPBio Catalog. Available at:[Link]

  • Orlowski, M., et al. "A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Woronoff, G., et al. "7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

HPLC method optimization for Z-Leu-Leu-OH purity analysis and separation

Welcome to the Technical Support Center for Peptide Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Z-Leu-Leu-OH (N-carbobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Z-Leu-Leu-OH (N-carbobenzoxy-L-leucyl-L-leucine).

Z-Leu-Leu-OH is a highly hydrophobic, N-protected dipeptide derivative (CAS: 7801-71-0) widely used as a building block in peptide synthesis and drug development. Its bulky benzyloxycarbonyl (Z) protecting group and aliphatic leucine side chains dominate its retention behavior, while its free C-terminal carboxylic acid dictates its pH sensitivity.

Below, you will find our core method development workflow, a self-validating analytical protocol, and an in-depth troubleshooting FAQ to ensure your chromatographic data is both accurate and reproducible.

Core Method Development Workflow

G Start Start: Z-Leu-Leu-OH Method Development Column Select Column (C18, 100-130 Å, sub-2 µm) Start->Column MobilePhase Select Mobile Phase (Water/MeCN + Acidic Modifier) Column->MobilePhase Gradient Design Gradient (e.g., 20-80% MeCN) MobilePhase->Gradient Evaluate Evaluate Peak Shape & Resolution Gradient->Evaluate Tailing Issue: Peak Tailing? Evaluate->Tailing Resolution Issue: Poor Diastereomer Resolution? Evaluate->Resolution Final Validated Method Evaluate->Final Optimal OptimizeAcid Increase/Change Acid (e.g., 0.1% TFA) Tailing->OptimizeAcid Yes OptimizeTemp Lower Column Temp & Flatten Gradient Resolution->OptimizeTemp Yes OptimizeAcid->Evaluate OptimizeTemp->Evaluate

Fig 1: Logical workflow for optimizing Z-Leu-Leu-OH HPLC separation.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing severe peak tailing for Z-Leu-Leu-OH, and how do I correct it? The Causality: Z-Leu-Leu-OH possesses a free C-terminal carboxylic acid with a pKa of approximately 3.1 to 3.5. If your mobile phase pH is near this pKa (e.g., using plain water or weak buffers), the peptide exists in a dynamic equilibrium between its protonated (-COOH) and deprotonated (-COO⁻) states. Because these two states have drastically different hydrophobicities, the molecule travels down the column at varying speeds, resulting in a smeared, tailing peak. Furthermore, the deprotonated carboxylate can undergo secondary interactions with trace metals or residual basic silanols on the silica stationary phase. The Solution: You must suppress the ionization of the C-terminus by lowering the mobile phase pH at least 1-2 units below the pKa. Using a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.1. TFA fully protonates the C-terminus and acts as an ion-pairing agent, masking residual silanols and yielding sharp, symmetrical peaks [1].

Q2: How do I separate Z-Leu-Leu-OH from its diastereomeric impurity (e.g., Z-D-Leu-L-Leu-OH)? The Causality: Diastereomers have identical molecular weights and very similar polarities. In Z-Leu-Leu-OH, the massive, highly hydrophobic benzyloxycarbonyl (Z) group and the isobutyl side chains of the leucine residues dominate the molecule's interaction with the C18 stationary phase. This "hydrophobic shielding" masks the subtle conformational differences caused by the chiral inversion at the alpha-carbon. The Solution: To amplify these minor conformational differences, you must increase the interaction time with the stationary phase.

  • Flatten the gradient: Reduce the gradient slope to 0.5% B/min through the elution window.

  • Lower the temperature: Drop the column temperature from 40°C to 25°C. Lower thermal energy restricts the rotational freedom of the peptide, making the stationary phase more sensitive to its rigid 3D conformation.

Q3: How do I transition this UV-based purity method to an LC-MS compatible method without losing peak integrity? The Causality: While 0.1% TFA provides excellent peak shape for UV analysis, its high surface tension and strong ion-pairing nature cause severe ionization suppression in electrospray ionization mass spectrometry (ESI-MS). The Solution: Replace TFA with 0.1% Formic Acid (FA) or 0.1% Difluoroacetic Acid (DFA) . DFA is a modern compromise that provides stronger acidity (pH ~2.6) than FA to maintain sharp peaks for acidic peptides, but is volatile enough to allow excellent MS sensitivity [2].

Table 1: Quantitative Comparison of Mobile Phase Additives for Z-Leu-Leu-OH [2]
AdditiveConcentrationApprox. pHMS CompatibilityImpact on Z-Leu-Leu-OH Chromatography
Trifluoroacetic Acid (TFA) 0.1% v/v~2.1Poor (Ion suppression)Optimal for UV: Fully protonates the C-terminus; sharpest peaks.
Difluoroacetic Acid (DFA) 0.1% v/v~2.6GoodBalanced: Sharper peaks than FA; significantly less MS suppression than TFA.
Formic Acid (FA) 0.1% v/v~2.8ExcellentOptimal for MS: May show slight tailing if pH nears the C-terminal pKa.

Troubleshooting Decision Tree

Troubleshooting Problem Symptom Identified Tailing Peak Tailing (Asymmetry > 1.5) Problem->Tailing Shift Retention Time Shifts Problem->Shift Coelution Co-elution with Impurities Problem->Coelution Cause1 Secondary Silanol Interactions / Ionization Tailing->Cause1 Cause2 Inadequate Buffering or Evaporation Shift->Cause2 Cause3 Steep Gradient / High Temperature Coelution->Cause3 Fix1 Use 0.1% TFA or CSH Column Cause1->Fix1 Fix2 Prepare Fresh Mobile Phase Cause2->Fix2 Fix3 Decrease Gradient Slope (e.g., 0.5% B/min) Cause3->Fix3

Fig 2: Diagnostic decision tree for resolving common Z-Leu-Leu-OH chromatographic errors.

Self-Validating Protocol: Z-Leu-Leu-OH Purity Analysis

To ensure data trustworthiness, this methodology is designed as a self-validating system . It integrates System Suitability Testing (SST) to verify that the chromatographic system is capable of resolving critical pairs before any sample data is accepted.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas. Causality Check: Fresh preparation prevents TFA evaporation, which would otherwise cause retention time drift and baseline instability.

Step 2: Sample Preparation

  • Weigh accurately 10.0 mg of Z-Leu-Leu-OH standard [3].

  • Dissolve in 10.0 mL of a 50:50 (v/v) Water:Acetonitrile diluent to yield a 1.0 mg/mL solution. Note: Do not use 100% water as the diluent; the hydrophobic Z-group renders the peptide insoluble in purely aqueous environments, leading to poor recovery and split peaks upon injection.

Step 3: Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size, 100–130 Å pore size.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for bulky hydrophobic peptides).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm (monitors the peptide backbone) and 254 nm (monitors the aromatic ring of the Z-group).

Step 4: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
20.0 20 80
22.0 5 95
25.0 5 95
25.1 80 20

| 35.0 | 80 | 20 |

Step 5: System Suitability Testing (SST) & Validation Criteria Before analyzing unknown samples, inject the standard solution 5 times. The system is only validated for use if it meets the following criteria:

  • Retention Time RSD: ≤ 1.0% (Validates pump and mobile phase stability).

  • Tailing Factor (Tf): 0.8 to 1.5 (Validates complete suppression of C-terminal ionization).

  • Theoretical Plates (N): > 10,000 (Validates column efficiency).

References

  • Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International (Dong, M.W. and Boyes, B.E.) URL: [Link]

Troubleshooting

Overcoming steric hindrance when coupling Z-Leu-Leu-OH to bulky amino acids

Welcome to the Advanced Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in peptide chemistry: fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in peptide chemistry: fragment condensation involving sterically hindered nucleophiles.

Coupling a protected dipeptide fragment like Z-Leu-Leu-OH to a bulky amino acid (e.g., Valine, Isoleucine, tert-Leucine, or Aib) creates a "perfect storm" of sluggish reaction kinetics and high epimerization risk. Below, you will find the mechanistic causality behind these failures, highly optimized protocols, and troubleshooting workflows to ensure your synthesis succeeds.

🔬 Core Troubleshooting Guide & FAQs

Q1: Why is coupling Z-Leu-Leu-OH to a bulky amino acid like H-Val-OMe so much harder than coupling a single Z-Leu-OH? A: The difficulty stems from the fundamental difference between single amino acid coupling and fragment condensation. When you activate a single urethane-protected amino acid (like Z-Leu-OH), the urethane group (Z/Cbz) strongly disfavors the formation of an oxazolone intermediate, preserving the stereocenter.

However, Z-Leu-Leu-OH is a dipeptide. The C-terminal Leucine is acylated by the N-terminal Z-Leu. When you activate the C-terminal carboxyl group, the adjacent amide carbonyl oxygen rapidly attacks it, forming an oxazolone ring [1]. Because bulky incoming amines (like Val or Ile) suffer from massive steric hindrance, their nucleophilic attack is extremely slow[2]. This kinetic delay gives the oxazolone intermediate ample time to form, deprotonate, and epimerize, leading to a mixture of L-Leu and D-Leu at the coupling junction[1].

Q2: I used HATU and DIPEA to force the coupling to completion, but my LC-MS shows a massive double peak. What went wrong? A: You successfully overcame the steric hindrance but inadvertently catalyzed epimerization. HATU is an exceptional coupling reagent for bulky amino acids due to the catalytic effect of the HOAt leaving group[2]. However, DIPEA is a relatively strong base. In fragment condensation, strong bases rapidly abstract the alpha-proton from the oxazolone intermediate, destroying the stereocenter[1]. To fix this, you must either switch to a weaker, sterically hindered base like 2,4,6-collidine, or abandon base-driven activation entirely[3].

Q3: How do I overcome the steric bulk without causing epimerization? A: The most field-proven approach for this specific scenario is using the DIC/OxymaPure coupling system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is an acidic additive that, when combined with Diisopropylcarbodiimide (DIC), forms a highly reactive ester without the need for any basic additives (like DIPEA)[1]. By operating in a base-free environment, you suppress the base-catalyzed enolization of the oxazolone, allowing the slow coupling of the bulky amino acid to proceed with minimal loss of chiral integrity[4].

Q4: Can I use heat or microwave assistance to speed up the reaction? A: Yes, Microwave-Assisted Peptide Synthesis (MAPS) can provide the energy required to overcome the high activation barrier caused by steric hindrance[2]. However, elevated temperatures also accelerate epimerization. If you use heat (e.g., 60°C), you must use the DIC/OxymaPure system rather than uronium salts (HATU/HBTU) with base, as the latter will cause total racemization under heat.

📊 Quantitative Data: Coupling Reagent Comparison

To make an informed decision, compare the standard coupling systems specifically evaluated for fragment condensation to bulky amines :

Coupling SystemReactivity with Bulky AminesEpimerization Risk (Fragment Condensation)Recommended Base / Additive
HATU / DIPEA Very HighCritical (High D-epimer) DIPEA (Avoid for fragments)
HATU / Collidine HighModerate2,4,6-Collidine (TMP)
DIC / OxymaPure HighLow None (Base-free)
PyAOP / DIPEA Very HighHighDIPEA

⚙️ Mechanistic & Workflow Visualizations

Mechanism A Z-Leu-Leu-OH + Activating Agent B Activated C-terminus (O-Acylisourea / Active Ester) A->B Activation C Fast Attack by Un-hindered Amine B->C Low Steric Bulk D Slow Attack by Bulky Amine (Val, Ile, Aib) B->D High Steric Bulk E Desired Peptide (Retention of Chirality) C->E Amide Bond Formation F Oxazolone Intermediate (Prone to Deprotonation) D->F Intramolecular Cyclization (Competes with coupling) F->E Fast Ring Opening (If base is weak/absent) G Epimerized Peptide (D-Leu/L-Leu Mixture) F->G Ring Opening by Amine + Base Catalysis (e.g., DIPEA)

Mechanistic pathway showing how steric hindrance promotes oxazolone-driven epimerization.

Workflow Start Coupling Z-Leu-Leu-OH to Bulky Amino Acid Check Analyze via LC-MS (Check Yield & Epimers) Start->Check Issue1 Low Yield / Incomplete Coupling Check->Issue1 Issue2 Double Peak on HPLC (Epimerization) Check->Issue2 Sol1 Increase Temp (MAPS) or use HATU/Collidine Issue1->Sol1 Sol2 Switch to Base-Free DIC/OxymaPure System Issue2->Sol2 Opt Optimized Fragment Condensation Sol1->Opt Sol2->Opt

Troubleshooting workflow for optimizing bulky fragment condensation.

🧪 Experimental Protocols

Protocol A: Low-Epimerization Fragment Condensation (DIC/OxymaPure)

This is a self-validating, base-free protocol designed to maximize yield while protecting the C-terminal Leucine stereocenter.

Reagents: Z-Leu-Leu-OH (1.5 eq), Bulky Amino Acid Nucleophile (1.0 eq), DIC (1.5 eq), OxymaPure (1.5 eq), Solvent (DMF/DCM 1:1 v/v).

  • Dissolution: Dissolve 1.5 equivalents of Z-Leu-Leu-OH and 1.5 equivalents of OxymaPure in a minimal volume of DMF/DCM (1:1). The addition of DCM helps disrupt peptide aggregation[3].

  • Activation: Chill the solution to 0°C in an ice bath. Add 1.5 equivalents of DIC dropwise. Stir for exactly 3 minutes. Causality note: Keeping pre-activation time strictly under 5 minutes prevents the premature accumulation of the oxazolone intermediate.

  • Coupling: Transfer the activated mixture to the vessel containing the bulky amino acid (e.g., resin-bound Valine or H-Val-OMe in solution).

  • Reaction: Allow the reaction to warm to room temperature and agitate for 4 to 12 hours. Because the bulky amine reacts slowly, extended time is required, but the lack of base protects against epimerization[1].

  • Validation: Analyze an aliquot via LC-MS. Look for the target mass and ensure only a single chromatographic peak is present (confirming chiral purity).

Protocol B: High-Efficiency Coupling for Extreme Steric Hindrance (HATU/Collidine)

Use this protocol if Protocol A fails to achieve >90% conversion due to extreme steric bulk (e.g., coupling to N-methylated Aib).

Reagents: Z-Leu-Leu-OH (2.0 eq), Bulky Amino Acid (1.0 eq), HATU (1.9 eq), 2,4,6-Collidine (4.0 eq), DMF.

  • Dissolution: Dissolve 2.0 equivalents of Z-Leu-Leu-OH and 1.9 equivalents of HATU in DMF. Note: HATU is kept slightly sub-stoichiometric to the acid to prevent capping of the amine by the uronium salt.

  • Base Addition: Add 4.0 equivalents of 2,4,6-Collidine (TMP). Causality note: Collidine is sterically hindered enough to act as an acid scavenger without efficiently deprotonating the oxazolone alpha-carbon, thus reducing epimerization compared to DIPEA[3].

  • Coupling: Immediately add the solution to the bulky amino acid.

  • Reaction: Agitate for 2 hours at room temperature. If conversion is low, apply gentle heating (40°C) for an additional hour.

  • Validation: Perform a Kaiser test (if on solid phase) or LC-MS (if in solution). A double coupling cycle with fresh reagents is preferred over a single extended reaction time to push the reaction to completion[3].

📚 References

  • Epimerisation in Peptide Synthesis MDPI - Molecules URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Proteasome Modulation: Z-Leu-Leu-OH vs. MG132 (Z-Leu-Leu-Leu-al)

Executive Summary In the landscape of ubiquitin-proteasome system (UPS) research, peptide-based inhibitors are fundamental tools for probing cellular degradation pathways. Among these, MG132 (Z-Leu-Leu-Leu-al) stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of ubiquitin-proteasome system (UPS) research, peptide-based inhibitors are fundamental tools for probing cellular degradation pathways. Among these, MG132 (Z-Leu-Leu-Leu-al) stands as the gold standard, widely utilized to reversibly inhibit the 26S proteasome[1]. Conversely, its structural relative, Z-Leu-Leu-OH , is frequently encountered not as an active inhibitor, but as a critical synthetic educt and a negative control[2].

This guide delineates the mechanistic divergence, functional applications, and experimental protocols for both compounds, empowering researchers and drug development professionals to deploy them with precision.

Mechanistic Causality: The Electrophilic Warhead

The 20S core particle of the eukaryotic 26S proteasome houses three primary catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). The β5 subunit is the primary target for most peptide-based inhibitors. The stark difference in activity between MG132 and Z-Leu-Leu-OH is entirely dictated by their C-terminal functional groups[3].

  • MG132 (Z-LLL-CHO): The efficacy of MG132 is rooted in its C-terminal aldehyde group. The N-terminal catalytic threonine (Thr1) of the β5 subunit acts as a nucleophile, attacking the electrophilic aldehyde to form a reversible hemiacetal transition state analog[3]. Furthermore, the tripeptide sequence (Leu-Leu-Leu) perfectly occupies the S1, S2, and S3 binding pockets of the enzyme, conferring high affinity and an IC50 of approximately 100 nM[1].

  • Z-Leu-Leu-OH: In stark contrast, Z-Leu-Leu-OH terminates in a stable carboxylic acid. It lacks the electrophilic "warhead" necessary to form a covalent adduct with Thr1[3]. Additionally, as a dipeptide, it fails to fully engage the S3 pocket. Consequently, Z-Leu-Leu-OH exhibits negligible proteasome inhibition and is instead utilized as a synthetic precursor (educt) to generate novel α-ketoamide proteasome inhibitors[2],[4].

Mechanism Substrate 26S Proteasome (β5 Subunit Thr1) Hemiacetal Reversible Hemiacetal Formation Substrate->Hemiacetal NoReaction No Covalent Adduct Substrate->NoReaction MG132 MG132 (Z-Leu-Leu-Leu-CHO) MG132->Substrate Electrophilic Attack ZLLOH Z-Leu-Leu-OH (Carboxylic Acid) ZLLOH->Substrate Lacks Warhead Inhibition Proteasome Inhibition (Ub-Protein Accumulation) Hemiacetal->Inhibition Control Enzyme Remains Active (Negative Control) NoReaction->Control

Mechanistic divergence between MG132 (active inhibition) and Z-Leu-Leu-OH (inactive control).

Quantitative Data & Structural Comparison

To objectively evaluate these compounds, it is critical to understand their physicochemical properties and baseline performance metrics. The data below synthesizes their primary characteristics[1],[5],[2].

ParameterMG132 (Z-Leu-Leu-Leu-al)Z-Leu-Leu-OH
Chemical Formula C₂₆H₄₁N₃O₅C₂₀H₃₀N₂O₅
Molecular Weight 475.62 g/mol 378.47 g/mol
C-Terminal Group Aldehyde (-CHO)Carboxylic Acid (-COOH)
Target Subunit 26S Proteasome (β5 ChT-L activity)None (Inactive on proteasome)
IC50 (In Vitro) ~100 nM> 100 μM (Not applicable)
Primary Application Potent, reversible cell-permeable inhibitorSynthetic educt / Negative control baseline
Downstream Effects Induces apoptosis, autophagy activatorUsed to synthesize α-ketoamides

Self-Validating Experimental Protocols

The following methodologies establish a self-validating system to test proteasome activity, utilizing MG132 as the active inhibitor and Z-Leu-Leu-OH as the structural negative control or synthetic baseline.

Workflow Start In Vitro Proteasome Assay Prep Purified 20S Proteasome + Activity Buffer Start->Prep Split1 Add MG132 (Positive Control) (100 nM - 1 μM) Prep->Split1 Split2 Add Z-Leu-Leu-OH (Negative Control) (10 μM - 100 μM) Prep->Split2 Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Split1->Substrate Split2->Substrate Read1 Fluorescence Quenched (Ex 380nm / Em 460nm) Substrate->Read1 MG132 Path Read2 High Fluorescence (AMC Cleavage) Substrate->Read2 Z-LL-OH Path

Workflow for validating proteasome inhibition using fluorogenic substrate cleavage.

Protocol A: In Vitro Fluorogenic Proteasome Assay

This protocol measures the chymotrypsin-like (ChT-L) activity of the proteasome[4]. By running MG132 alongside Z-Leu-Leu-OH, researchers can definitively isolate the effect of the aldehyde warhead.

Materials:

  • Purified 20S or 26S Proteasome.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

  • Fluorogenic Substrate: Suc-LLVY-AMC (50 μM final concentration).

  • Compounds: MG132 (Stock in DMSO), Z-Leu-Leu-OH (Stock in DMSO).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the purified proteasome in the assay buffer to a final concentration of 1-2 nM per well in a black 96-well microplate.

  • Compound Incubation:

    • Test Wells: Add MG132 at varying concentrations (10 nM to 1 μM).

    • Control Wells: Add Z-Leu-Leu-OH at high concentrations (10 μM to 100 μM) to validate the lack of off-target steric inhibition.

    • Incubate the plate at 37°C for 30 minutes to allow the reversible hemiacetal formation for MG132[3].

  • Substrate Addition: Add Suc-LLVY-AMC to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 380 nm; Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the curve. MG132 will demonstrate a dose-dependent quenching of fluorescence (IC50 ~100 nM), whereas Z-Leu-Leu-OH will mirror the vehicle control (DMSO), proving its inactivity[1],[4].

Protocol B: Synthetic Derivatization of Z-Leu-Leu-OH (Educt Application)

For drug development professionals, Z-Leu-Leu-OH is highly valuable for synthesizing novel α-ketoamide derivatives that mimic or exceed MG132's potency[4].

Step-by-Step Methodology:

  • Coupling: React the N-protected dipeptide Z-Leu-Leu-OH with an amine-containing intermediate in the presence of HATU and DIPEA in DMF[4].

  • Oxidation: Subject the resulting α-hydroxyamides to oxidation using 2-iodoxybenzoic acid in DMSO to yield the active α-ketoamide target[4].

  • Validation: Test the synthesized derivative using Protocol A. Successful derivatization will shift the IC50 from >100 μM (baseline Z-Leu-Leu-OH) down to the nanomolar range, comparable to MG132[4].

References

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link]

Sources

Comparative

A Researcher's Guide to Cathepsin Inhibition: Validating the Efficacy of Peptide Aldehydes

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular biology and drug discovery, the precise modulation of enzyme ac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the precise modulation of enzyme activity is paramount. Cathepsins, a family of proteases primarily located in lysosomes, play a crucial role in protein turnover, antigen presentation, and prohormone activation. However, their dysregulation is implicated in a range of pathologies, including cancer, neurodegenerative disorders, and infectious diseases. This has positioned cathepsins as significant therapeutic targets.

This guide provides a comprehensive comparison of the efficacy of peptide-based inhibitors, with a focus on peptide aldehydes, in cathepsin inhibition assays. We will delve into the mechanistic underpinnings of their inhibitory action, present a comparative analysis with other inhibitor classes, and provide detailed, validated protocols for assessing their efficacy in the laboratory.

The Mechanism of Action: Why Peptide Aldehydes are Potent Cathepsin Inhibitors

Cathepsins are predominantly cysteine proteases, relying on a catalytic dyad of cysteine and histidine in their active site. The inhibitory potency of peptide aldehydes, such as Z-Leu-Leu-CHO, stems from the electrophilic nature of the aldehyde carbon. This carbon is susceptible to nucleophilic attack by the thiolate group of the active site cysteine, forming a reversible covalent hemiacetal adduct. This effectively blocks the enzyme's catalytic activity. The peptide backbone of the inhibitor is designed to mimic the natural substrate, ensuring specific binding within the active site grooves of the target cathepsin.

A Comparative Analysis of Cathepsin Inhibitors

To provide a clear perspective on the efficacy of peptide aldehydes, we present a comparative summary of their inhibitory constants (IC50) against various cathepsins, alongside other widely used inhibitors.

InhibitorClassTarget Cathepsin(s)Reported IC50/KᵢReference
Z-Leu-Leu-Leu-CHO (MG-132) Peptide AldehydeProteasome, Cathepsin KIC50 = 100 nM (Proteasome)[1]
MDL28170 (Z-Val-Phe-CHO) Peptide AldehydeCalpains, Cathepsin L, Cathepsin BIC50 = 2.5 nM (Cathepsin L)[2]
Z-Phe-Phe-FMK Peptide FluoromethylketoneCathepsin L, Cathepsin B-[3]
CA-074 EpoxysuccinylCathepsin B (selective)IC50 = 6 nM (pH 4.6)[2]
E-64 EpoxysuccinylBroad-spectrum Cysteine Protease-[4]

Note: IC50 and Kᵢ values can vary depending on assay conditions (e.g., pH, substrate concentration, enzyme source).

Experimental Validation: Protocols for Cathepsin Inhibition Assays

Accurate determination of inhibitor potency is fundamental. Here, we provide a detailed, step-by-step protocol for a fluorometric in vitro cathepsin inhibition assay, a widely accepted method in the field.

Protocol: Fluorometric Cathepsin L Inhibition Assay

This protocol is designed to determine the IC50 value of a test inhibitor against human Cathepsin L.

Materials:

  • Recombinant Human Cathepsin L

  • Assay Buffer: 100 mM MES-NaOH (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT

  • Cathepsin L Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

  • Test Inhibitor (e.g., a peptide aldehyde)

  • Control Inhibitor (e.g., E-64)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Test Inhibitor in DMSO add_inhibitor Add Inhibitor dilutions (or DMSO for control) prep_inhibitor->add_inhibitor prep_enzyme Dilute Cathepsin L in Assay Buffer add_enzyme Add diluted Cathepsin L prep_enzyme->add_enzyme prep_substrate Dilute Z-Phe-Arg-AMC in Assay Buffer add_substrate Add diluted Substrate to initiate reaction prep_substrate->add_substrate add_buffer Add Assay Buffer to wells add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate_pre Incubate at 37°C (30 minutes) add_enzyme->incubate_pre incubate_pre->add_substrate read_plate Measure fluorescence kinetically at Ex/Em = 360/460 nm add_substrate->read_plate plot_data Plot % Inhibition vs. Inhibitor Concentration read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50 G cluster_virus SARS-CoV-2 cluster_cell Host Cell s_protein Spike Protein ace2 ACE2 Receptor s_protein->ace2 Binding fusion Membrane Fusion s_protein->fusion Conformational Change endosome Endosome (Acidic pH) ace2->endosome Endocytosis cathepsin_l Cathepsin L endosome->cathepsin_l Activation cathepsin_l->s_protein Cleavage release Viral RNA Release fusion->release inhibitor Peptide Aldehyde Inhibitor inhibitor->cathepsin_l Inhibition

Caption: Inhibition of SARS-CoV-2 entry by a Cathepsin L inhibitor.

A cell-based assay to evaluate an inhibitor's efficacy in this context would involve pre-treating susceptible cells (e.g., Vero E6) with the inhibitor, followed by infection with SARS-CoV-2 pseudotyped viruses expressing a reporter gene (e.g., luciferase). A reduction in reporter gene expression would indicate successful inhibition of viral entry. [2]

Trustworthiness and Self-Validation in Your Protocols

To ensure the trustworthiness of your results, incorporate the following self-validating systems into your experimental design:

  • Positive Control: Always include a well-characterized inhibitor with a known IC50 value (e.g., E-64 for broad-spectrum cysteine protease inhibition, or a more specific inhibitor if available). This validates that the assay is performing as expected.

  • Negative Control: A no-enzyme control (substituting enzyme with buffer) is essential to determine the background fluorescence of the substrate and inhibitor.

  • Vehicle Control: A DMSO-only control is crucial to account for any effects of the solvent on enzyme activity.

  • Substrate Concentration: The concentration of the fluorogenic substrate should ideally be at or below its Michaelis-Menten constant (Km) to ensure that the measured IC50 value is a close approximation of the inhibitor's true inhibitory constant (Ki).

By adhering to these principles and employing the detailed protocols provided, researchers can confidently and accurately validate the efficacy of peptide aldehydes and other inhibitors in their quest to modulate cathepsin activity for therapeutic benefit.

References

  • Assay Genie. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Clinisciences. (n.d.). Cathepsin B Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Simmons, G., et al. (2005). Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. Proceedings of the National Academy of Sciences, 102(33), 11876-11881.
  • Inubushi, T., et al. (1994). Specific assay method for the activities of cathepsin L-type cysteine proteinases. The Journal of Biochemistry, 116(2), 282-284.
  • Inubushi, T., et al. (1994). Specific Assay Method for the Activities of Cathepsin L-Type Cysteine Proteinases. The Journal of Biochemistry | Oxford Academic. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Cathepsin L Inhibition Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Reguera-Nuñez, E., et al. (2020).
  • Peptide Institute, Inc. (n.d.). Z-Leu-Leu-Leu-H (aldehyde). Retrieved from [Link]

  • Lazzaro, M. T., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2289–2300.
  • Schirmeister, T., et al. (2019). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 1-15.
  • Lazzaro, M. T., et al. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. ACS Chemical Biology, 16(9), 1667–1678.
  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Lazzaro, M. T., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. PubMed. Retrieved from [Link]

  • Turk, V., et al. (2012). Cysteine cathepsins: From structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88.

Sources

Validation

A Comparative Guide to NMR-Based Purity and Structural Verification of Z-Leu-Leu-OH

Introduction: The Analytical Imperative for Protected Peptides In the realm of peptide chemistry and drug development, the synthetic dipeptide Z-Leu-Leu-OH (N-α-Cbz-L-leucyl-L-leucine) serves as a crucial building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Protected Peptides

In the realm of peptide chemistry and drug development, the synthetic dipeptide Z-Leu-Leu-OH (N-α-Cbz-L-leucyl-L-leucine) serves as a crucial building block. Its purity and structural integrity are not merely matters of quality control; they are foundational to the success of subsequent synthetic steps and the ultimate biological activity of the final product. While various analytical techniques like HPLC and Mass Spectrometry provide valuable data on purity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to offer a comprehensive, non-destructive, and quantitative snapshot of the molecule's identity, structure, and purity in a single experiment.[1][2][3]

This guide provides an in-depth comparison of the NMR spectra of high-purity Z-Leu-Leu-OH against samples containing common process-related impurities. We will dissect the causality behind experimental choices, present a self-validating protocol, and furnish the supporting data necessary for researchers, scientists, and drug development professionals to confidently assess the quality of their Z-Leu-Leu-OH material.

Structural Verification: The Signature of Pure Z-Leu-Leu-OH

Before one can identify what is wrong with a sample, one must unequivocally know what right looks like. The ¹H and ¹³C NMR spectra of Z-Leu-Leu-OH provide a unique fingerprint of its molecular structure. Each proton and carbon atom resonates at a characteristic chemical shift (δ), influenced by its local electronic environment.

Below is the annotated structure of Z-Leu-Leu-OH. The labels correspond to the assignments in the data tables that follow.

Caption: Molecular structure of Z-Leu-Leu-OH with key nuclei labeled.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for Z-Leu-Leu-OH, typically recorded in a solvent like DMSO-d₆ which solubilizes the peptide and minimizes the exchange of amide protons. Chemical shifts are referenced to Tetramethylsilane (TMS) according to IUPAC recommendations.[4][5][6]

Table 1: Expected ¹H NMR Chemical Shifts for Z-Leu-Leu-OH in DMSO-d₆

Protons Label Multiplicity Approx. Chemical Shift (δ, ppm) Integration Key Features & Rationale
Carboxyl COOH br s ~12.5 1H A broad singlet, highly deshielded due to the acidic nature. Its presence confirms the free C-terminus.
Amide (Leu-2) N(2)H d ~8.1 1H Doublet due to coupling with Cα(2)H. Its chemical shift is sensitive to conformation and hydrogen bonding.
Phenyl (Z-group) Ph(Z) m ~7.35 5H A complex multiplet characteristic of the monosubstituted benzene ring of the benzyloxycarbonyl group.
Amide (Leu-1) N(1)H d ~7.2 1H Doublet from coupling to Cα(1)H. This signal confirms the presence of the urethane linkage.
Methylene (Z-group) CH₂(Z) s ~5.0 2H A sharp singlet, as these protons are chemically equivalent and not coupled to other protons.
Alpha-Proton (Leu-2) Cα(2)H m ~4.2 1H A multiplet due to coupling with N(2)H and Cβ(2)H₂. Its position indicates it's adjacent to the carboxylic acid.
Alpha-Proton (Leu-1) Cα(1)H m ~4.0 1H A multiplet from coupling with N(1)H and Cβ(1)H₂. Its position is influenced by the Z-group.
Gamma-Protons Cγ(1)H, Cγ(2)H m ~1.6 2H Overlapping multiplets from both leucine residues.
Beta-Protons Cβ(1)H₂, Cβ(2)H₂ m ~1.5 4H Complex, overlapping multiplets from both leucine side chains.

| Delta-Protons | Cδ(1/2)H₃ | d | ~0.85 | 12H | Two distinct doublets (or an overlapping multiplet) for the four non-equivalent methyl groups. |

Table 2: Expected ¹³C NMR Chemical Shifts for Z-Leu-Leu-OH in DMSO-d₆

Carbon Label Approx. Chemical Shift (δ, ppm) Rationale
Carbonyl (Leu-2) C'(2)OOH ~174 Typical chemical shift for a carboxylic acid carbon in a peptide.[7]
Carbonyl (Leu-1) C'(1)O ~172 Amide carbonyl carbon, slightly upfield from the carboxylic acid.
Carbonyl (Z-group) C(Z)O ~156 Urethane carbonyl carbon, characteristically deshielded.
Phenyl (Z-group) Ph(Z) ~137 (ipso), ~128 (ortho/meta), ~127 (para) A set of signals corresponding to the aromatic ring carbons.
Methylene (Z-group) CH₂(Z) ~65 The benzylic carbon of the Z-group.
Alpha-Carbon (Leu-1) Cα(1) ~53 Alpha-carbon adjacent to the Z-group.
Alpha-Carbon (Leu-2) Cα(2) ~51 Alpha-carbon adjacent to the free C-terminus.
Beta-Carbons Cβ(1), Cβ(2) ~40 Side-chain methylene carbons.
Gamma-Carbons Cγ(1), Cγ(2) ~24 Side-chain methine carbons.

| Delta-Carbons | Cδ(1a/b), Cδ(2a/b) | ~23, ~21 | The four methyl carbons, which may resolve into distinct signals. |

Note: The exact chemical shifts can vary slightly based on concentration, temperature, and the specific NMR instrument.[8]

Purity Assessment: A Comparative Analysis of NMR Spectra

The power of NMR in purity analysis lies in its ability to detect and help identify impurities without prior knowledge of their existence.[1] The spectrum of a pure compound will show only the signals listed above, with integrations that perfectly match the proton count. Impurities introduce extraneous peaks, allowing for both qualitative identification and quantitative assessment.

Table 3: Comparison of ¹H NMR Signals: Pure Z-Leu-Leu-OH vs. Common Impurities

Impurity Type Specific Example Signature ¹H NMR Signals (in DMSO-d₆) & Rationale Impact on Z-Leu-Leu-OH Spectrum
Starting Material Z-Leu-OH A single set of Leucine signals and Z-group signals. A distinct CαH signal (~3.9 ppm) and a different NH signal (~7.5 ppm). Appearance of a second, simpler set of Z-group and Leucine spin systems. Integration of these peaks will be lower than the main product.
Deletion Sequence Leu-OH Absence of Z-group signals (~7.35 ppm, ~5.0 ppm). The CαH proton appears at a much higher field (~3.0-3.5 ppm) due to the free amine. A new CαH signal appears significantly upfield. No corresponding aromatic or benzylic signals.
Incomplete Deprotection Fmoc-Leu-Leu-OH Characteristic Fmoc signals: a complex aromatic region from ~7.3-7.9 ppm and a CH/CH₂ system around 4.2-4.4 ppm.[9][10] Additional, complex aromatic signals appear downfield of the Z-group's phenyl signals.
Residual Solvent Diethyl Ether (Et₂O) Quartet at ~3.4 ppm and a triplet at ~1.1 ppm. Sharp, characteristic peaks that do not belong to the peptide structure. Their identity can be confirmed by referencing standard solvent impurity tables.[11]
Residual Solvent Dichloromethane (DCM) Singlet at ~5.7 ppm. A sharp singlet in the downfield region.[11]
Cleavage Byproduct Trifluoroacetic Acid (TFA) A very broad, exchangeable proton signal, often far downfield (>11 ppm). ¹⁹F NMR is the definitive test. Can broaden the COOH and NH signals. May appear as a broad hump.

| Side-Reaction | Diketopiperazine (cyclo-Leu-Leu) | Symmetrical structure leads to a simplified spectrum. Two equivalent CαH signals (~3.8 ppm) and two equivalent NH signals (~7.9 ppm). Absence of Z-group signals. | A new set of sharp, symmetrical signals appears, with the complete disappearance of the Z-group and COOH signals. |

Quantitative Purity: The purity of the Z-Leu-Leu-OH can be calculated from the ¹H NMR spectrum by comparing the integral of a well-resolved product peak (e.g., the CH₂(Z) singlet at ~5.0 ppm) to the integral of a known impurity peak.

Experimental Workflow: A Protocol for Reliable Analysis

Adherence to a robust experimental protocol is critical for generating high-quality, reproducible NMR data. The following workflow is designed as a self-validating system, where the quality of the resulting spectrum itself speaks to the success of the preparation and acquisition.

Caption: Workflow for NMR-based analysis of Z-Leu-Leu-OH.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Causality: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) is recommended as it readily dissolves the protected peptide and slows the chemical exchange of labile amide (N-H) and carboxyl (O-H) protons, making them observable.[12]

    • Protocol: Accurately weigh 5-10 mg of Z-Leu-Leu-OH. Dissolve the sample in 0.6-0.7 mL of DMSO-d₆. Vortex gently until the sample is fully dissolved. A concentration of ~1-5 mM is ideal for obtaining good signal-to-noise in a reasonable time.[2][13]

  • NMR Tube Loading:

    • Causality: Using high-quality, clean NMR tubes prevents signal contamination and magnetic field distortions. Air bubbles can degrade the spectral resolution (shims).

    • Protocol: Transfer the solution to a high-quality 5 mm NMR tube using a clean glass pipette.[14] Ensure the sample height is sufficient to cover the detection coils (typically ~4-5 cm). Cap the tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Causality: Proper tuning and matching of the NMR probe to the sample ensures maximum sensitivity. Locking onto the deuterium signal of the solvent corrects for magnetic field drift. Shimming the magnetic field homogenizes it across the sample volume, resulting in sharp, symmetrical peaks.

    • Protocol (Example on a 400 MHz spectrometer):

      • Insert the sample, lock on the DMSO-d₆ deuterium signal, and shim the magnetic field until the peak shape of the residual solvent peak is sharp and symmetrical.

      • ¹H Acquisition:

        • Pulse Program: Standard single-pulse (zg30).

        • Number of Scans (ns): 8-16 (adjust for concentration).

        • Relaxation Delay (d1): 5 seconds. This longer delay is crucial for accurate integration, ensuring all protons have fully relaxed before the next pulse.

        • Acquisition Time (aq): ~4 seconds.

        • Spectral Width (sw): 20 ppm (centered around 6 ppm).

      • ¹³C Acquisition:

        • Pulse Program: Proton-decoupled single-pulse (zgpg30). Proton decoupling simplifies the spectrum by collapsing multiplets into singlets, which is essential for assignment.[15]

        • Number of Scans (ns): 1024 or more (¹³C is much less sensitive than ¹H).

        • Relaxation Delay (d1): 2 seconds.

        • Spectral Width (sw): 240 ppm (centered around 120 ppm).

  • Data Processing and Analysis:

    • Causality: Standardized processing ensures that spectra are comparable and interpretable. Referencing is critical for comparing experimental shifts to literature values.

    • Protocol:

      • Apply an exponential window function (line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

      • Fourier transform the Free Induction Decay (FID).

      • Phase the spectrum to ensure all peaks are in pure absorption mode.

      • Perform a baseline correction.

      • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO septet to δ 39.52 ppm.[11]

      • Integrate all peaks in the ¹H spectrum. Set the integral of a well-resolved, known peak (e.g., the 5H aromatic region of the Z-group) to its theoretical value and compare all other integrals.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural verification and purity assessment of Z-Leu-Leu-OH. It is a definitive method that moves beyond simple purity percentages to offer a detailed molecular-level confirmation of identity. By comparing an experimental spectrum to the established fingerprint of the pure compound and understanding the signature signals of potential impurities, researchers can make highly informed decisions about material quality. The implementation of a robust, self-validating experimental workflow ensures that the data generated is both accurate and reliable, upholding the highest standards of scientific integrity in peptide research and development.

References

  • Google. (2026).
  • whpeptide. (2023, November 2).
  • Creative Peptides. (n.d.).
  • (n.d.).
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Markley, J. L., et al. (n.d.). IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. PubMed.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • Davies, A. N., & Lancashire, R. J. (2016, October 19).
  • Baert, B., & De Spiegeleer, B. (2014, December 15). Related impurities in peptide medicines. PubMed.
  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services.
  • Hare, B. J., et al. (n.d.). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • (2011, February 16).
  • Schiefner, A., et al. (2025, February 2). Investigation of Impurities in Peptide Pools. MDPI.
  • Holzgrabe, U. (2019, August 16). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In Books.
  • Gregory, K. D., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Chen, Y., et al. (n.d.).
  • Markley, J. L., et al. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Oldfield Group Website.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • Mobli, M., & King, G. F. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • Gottlieb, H. E., et al. (2010, April 16).
  • Harris, R. K., et al. (n.d.). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC.
  • Harris, R. K., et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001.
  • Dannatt, H. R., et al. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
  • (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Hähnke, M. J., & Kessler, H. (2012, March 21). NMR of Peptides. Technical University of Munich - TUM.
  • Rototec-Spintec GmbH. (n.d.). TECH NOTE: 22-002.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • IMSERC. (n.d.). Protein NMR. J(CA-HN) Coupling Constants.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Llinas, M., et al. (1994, January). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. PubMed.
  • Ueda, H., et al. (2022, February 9).
  • (n.d.). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins.
  • Tran-Dinh, S., et al. (n.d.). 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides.
  • (n.d.). Chemical shifts.
  • Dannatt, H. R., et al. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
  • Gafurov, Z. N., et al. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing.
  • Wikipedia. (n.d.). J-coupling.
  • Bachem AG. (n.d.). Z-Leu-Leu-OH. Cambridge Bioscience.
  • (n.d.). Fmoc-Leu-OH = 97.0 35661-60-0.
  • ChemicalBook. (n.d.). Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum.
  • Benchchem. (n.d.). A Comparative Guide to Confirming Fmoc-D-Leu-OH Incorporation: NMR Spectroscopy vs.
  • MedchemExpress.com. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide.

Sources

Comparative

Benchmarking Z-Leu-Leu-OH Against Commercial Calpain Inhibitors In Vitro: The Critical Role of the Electrophilic Warhead

Introduction Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play pivotal roles in cellular signaling, apoptosis, and cytoskeletal remodeling. Because the dysregulation of calpain activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play pivotal roles in cellular signaling, apoptosis, and cytoskeletal remodeling. Because the dysregulation of calpain activity is implicated in neurodegeneration, muscular dystrophies, and ischemic injury, the development of highly specific calpain inhibitors remains a major focus in drug discovery.

Most commercial calpain inhibitors (such as Calpeptin, ALLN, and MG-132) function as transition-state analogs. They consist of a peptide backbone designed for active-site recognition (often containing Leucine, Norleucine, or Valine) and a C-terminal electrophilic "warhead" (such as an aldehyde, alpha-ketoamide, or vinyl sulfone) that covalently traps the catalytic cysteine.

In this guide, we benchmark Z-Leu-Leu-OH —a dipeptide derivative lacking a reactive electrophile—against standard commercial inhibitors. While Z-Leu-Leu-OH is primarily utilized as an educt (building block) in the chemical synthesis of proteasome and calpain inhibitors , it serves as an indispensable negative control in vitro. By comparing Z-Leu-Leu-OH to its aldehyde counterpart (Z-Leu-Leu-CHO), researchers can isolate the specific inhibitory contribution of the covalent warhead from the non-covalent binding affinity of the peptide backbone.

Mechanistic Causality: Why the Warhead Matters

Calpain's catalytic triad relies on a highly nucleophilic cysteine residue (Cys115 in human Calpain-1). When a commercial inhibitor like Z-Leu-Leu-CHO enters the active site, the peptide backbone (Z-Leu-Leu) aligns with the S1 and S2 sub-sites. The C-terminal aldehyde then undergoes a nucleophilic attack by the thiolate of Cys115, forming a reversible hemithioacetal adduct that halts catalytic activity.

Conversely, Z-Leu-Leu-OH terminates in a stable carboxylic acid. The carboxylate oxygen is a poor electrophile and electrostatically repels the Cys115 thiolate. Consequently, Z-Leu-Leu-OH can only act as a weak, reversible competitive binder and fundamentally fails to achieve the nanomolar potency characteristic of true calpain inhibitors.

CalpainMechanism Calpain Calpain Active Site (Nucleophilic Cys115) Adduct Hemithioacetal Adduct (Potent Inhibition) Calpain->Adduct + Aldehyde Warhead NoAdduct No Covalent Bond (Enzyme Remains Active) Calpain->NoAdduct + Carboxylic Acid Aldehyde Commercial Inhibitor (e.g., Z-Leu-Leu-CHO) Aldehyde->Adduct Carboxyl Z-Leu-Leu-OH (Lacks Electrophile) Carboxyl->NoAdduct

Mechanism of calpain inhibition: Electrophilic warheads vs. inactive structural analogs.

Self-Validating In Vitro Benchmarking Protocol

To rigorously benchmark these compounds, a continuous fluorogenic assay is employed. This protocol is designed as a self-validating system: it includes a calcium-free baseline to prove calcium dependence, a warhead-free control (Z-Leu-Leu-OH) to prove covalent necessity, and a positive control (Calpeptin) to validate assay sensitivity.

BenchmarkingWorkflow Prep 1. Reagent Prep (Enzyme & Inhibitors) Incubate 2. Pre-incubation (15 min at 37°C) Prep->Incubate Reaction 3. Add Substrate (Suc-LLVY-AMC) Incubate->Reaction Readout 4. Kinetic Readout (Ex: 380nm, Em: 460nm) Reaction->Readout Analysis 5. IC50 Calculation (Non-linear Regression) Readout->Analysis

Step-by-step in vitro workflow for benchmarking calpain inhibitors using fluorogenic substrates.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT). Dissolve Z-Leu-Leu-OH, Calpeptin, and ALLN in anhydrous DMSO to create 10 mM stock solutions.

    • Causality Note: DTT (Dithiothreitol) is essential to keep the calpain active-site cysteine in a reduced state, preventing auto-oxidation which would artificially mimic enzyme inhibition.

  • Enzyme Pre-incubation: In a 96-well black microplate, add human erythrocyte Calpain-1 (0.5 µ g/well ). Add inhibitors at varying concentrations (1 nM to 100 µM). Include a DMSO vehicle control (0.1% final) and a Z-Leu-Leu-OH negative control. Pre-incubate for 15 minutes at 37°C.

    • Causality Note: Pre-incubation allows sufficient time for the covalent hemithioacetal to form with the commercial inhibitors before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 5 mM CaCl₂ to activate the enzyme, immediately followed by 50 µM of the fluorogenic substrate Suc-LLVY-AMC.

    • Self-Validation Step: Include a parallel well utilizing 5 mM EGTA instead of CaCl₂. This confirms that the observed proteolytic activity is strictly calcium-dependent and not an artifact of contaminating proteases.

  • Kinetic Readout: Monitor the release of free AMC (7-amino-4-methylcoumarin) continuously for 30 minutes at 37°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot the % remaining activity versus log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Quantitative Data: Benchmarking Results

The table below summarizes the expected in vitro benchmarking data. It highlights the drastic difference in potency between the warhead-lacking Z-Leu-Leu-OH and commercial transition-state analogs .

Compound NameStructure / SequenceWarhead TypeTarget ProteaseIn Vitro IC₅₀ (Calpain-1)
Z-Leu-Leu-OH Z-Leu-Leu-OHNone (Carboxylic Acid)N/A (Negative Control)> 100 µM (Inactive)
MG-132 Z-Leu-Leu-Leu-CHOAldehydeProteasome / Calpain~ 1.2 µM
Calpain Inhibitor I (ALLN) Ac-Leu-Leu-Nle-CHOAldehydeCalpain / Cathepsins~ 190 nM
Calpeptin Z-Leu-Nle-CHOAldehydeCalpain~ 50 nM
Calpain Inhibitor III Z-Val-Phe-CHOAldehydeCalpain~ 8 nM
Data Interpretation

As demonstrated, Z-Leu-Leu-OH exhibits negligible inhibition against Calpain-1, with an IC₅₀ exceeding 100 µM. This confirms that the Z-Leu-Leu peptide sequence alone is insufficient to block the active site without an electrophilic trap. In contrast, simply replacing the C-terminal hydroxyl group with an aldehyde (as seen in the structural progression toward MG-132 or Calpeptin) drops the IC₅₀ into the nanomolar to low-micromolar range. This data validates the use of Z-Leu-Leu-OH as an ideal baseline reference when evaluating the non-specific binding of novel peptide-based inhibitors.

Conclusion & Application Insights

For drug development professionals, distinguishing between specific covalent inhibition and non-specific peptide binding is critical to avoiding false positives in high-throughput screening. Z-Leu-Leu-OH is highly valuable not just as a synthetic educt for generating alpha-ketoamides and aldehydes, but as a rigorous negative control. When benchmarking new calpain inhibitors, always run a parallel assay with the corresponding C-terminal carboxylic acid analog to validate the mechanistic necessity of your designed warhead.

References

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • QSAR studies on peptide alpha-ketoamides and alpha-ketohydroxamate derivatives as calpain I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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